Thrazarine
Description
from Streptomyces coerulescens MH802-fF5; structure given in first source
Properties
Molecular Formula |
C7H11N3O5 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13) |
InChI Key |
WAKGSHQRLIGGLB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Thrazarine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrazarine is a naturally occurring diazo compound with demonstrated antitumor properties. This document provides a comprehensive technical overview of this compound, consolidating the available scientific information regarding its chemical characteristics, biological activity, and proposed mechanism of action. While this compound has shown potential as an anticancer agent, this guide also highlights the current limitations in the publicly available data, particularly concerning quantitative efficacy, pharmacokinetics, and its specific interactions with cancer cell signaling pathways.
Introduction
This compound, a new antitumor antibiotic, is a metabolite produced by the bacterium Streptomyces coerulescens MH802-fF5.[1] Structurally identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, it shares some resemblance to another antitumor antibiotic, azaserine (B1665924).[1][2] However, key differences in their biological activities suggest a distinct mechanism of action for this compound, making it a compound of interest for further investigation in oncology.[2]
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁N₃O₅ | [3] |
| Molecular Weight | 217.18 g/mol | |
| CAS Number | 120128-14-5 | |
| Synonyms | Antibiotic FR-900840, FR-900840 | |
| Melting Point | 123-125 °C |
Biological Activity and Mechanism of Action
This compound exhibits antitumor activity through a multi-faceted approach. The primary reported mechanisms include:
-
Direct Inhibition of DNA Synthesis: this compound has been shown to directly inhibit the synthesis of DNA in tumor cells, a crucial process for their proliferation.
-
Macrophage-Mediated Cytolysis: A unique characteristic of this compound is its ability to induce the cytolysis (cell destruction) of tumor cell lines when co-cultured with nonactivated macrophages. This effect is reported to be tumor-specific, as non-tumorigenic cells are not lysed under the same conditions.
It is important to note that this compound's mechanism is distinct from that of azaserine. While azaserine acts as a glutamine antagonist and inhibits transamidation reactions, this compound does not exhibit these properties. Furthermore, toxicological studies have indicated that this compound has weaker toxicity compared to azaserine.
Proposed Biosynthetic Pathway
The biosynthesis of this compound in Streptomyces coerulescens has been a subject of research. A proposed pathway, which differs from that of azaserine, has been elucidated.
References
Thrazarine: A Technical Guide for Researchers
For Immediate Release
This document provides a comprehensive technical overview of Thrazarine (also known as Antibiotic FR-900840), a novel antitumor agent. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (Z,3R)-1-[(2S)-2-amino-2-carboxyethoxy]-2-diazonio-3-hydroxybut-1-en-1-olate, is a diazo-containing natural product.[1] It is produced by the bacterium Streptomyces coerulescens.[1] The chemical structure of this compound is presented below:
Synonyms: Antibiotic FR-900840, O-[(R)-2-Diazo-3-hydroxy-1-oxobutyl]-L-serine
A summary of its known physicochemical properties is provided in the table below. It is important to note that while some data are available, comprehensive experimental values for properties such as boiling point, density, and solubility are not widely reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₅ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| Melting Point | 123-125 °C | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Appearance | Pale yellowish prism | [2] |
Spectroscopic Data:
-
High-Resolution Mass Spectrometry (HRMS): A high-resolution mass spectrometry analysis of this compound has been conducted, supporting its elemental composition.
Further experimental determination of its full spectroscopic profile (¹H NMR, ¹³C NMR, IR, UV-Vis) is recommended for comprehensive characterization.
Biological Activity and Mechanism of Action
This compound has demonstrated significant antitumor properties, primarily through two distinct mechanisms: direct inhibition of DNA synthesis and induction of tumor-specific cytolysis mediated by macrophages.
Inhibition of DNA Synthesis
This compound directly inhibits the synthesis of DNA in tumor cells, leading to a halt in cell proliferation. The precise signaling pathway through which this compound exerts this effect has not been fully elucidated. However, based on the known mechanisms of other DNA synthesis inhibitors, a plausible pathway involves the interference with nucleotide metabolism or the direct inhibition of DNA polymerase activity.
Below is a proposed signaling pathway for this compound-induced inhibition of DNA synthesis.
Proposed pathway of DNA synthesis inhibition by this compound.
Macrophage-Mediated Tumor Cytolysis
A unique characteristic of this compound is its ability to induce tumor-specific cytolysis when co-cultured with non-activated macrophages. This suggests that this compound may act as a sensitizing agent, marking tumor cells for destruction by immune cells.
The workflow for investigating this phenomenon is outlined below.
Workflow for macrophage-mediated cytolysis assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide methodologies for key experiments related to this compound's biological activities.
Isolation and Purification of this compound
This compound can be isolated from the culture filtrate of Streptomyces coerulescens using a combination of chromatographic techniques.
Protocol Outline:
-
Fermentation: Culture Streptomyces coerulescens in a suitable broth medium to induce the production of this compound.
-
Filtration: Separate the culture broth from the mycelia by filtration.
-
Column Chromatography: Apply the culture filtrate to a Sephadex LH-20 column. Elute with an appropriate solvent system to achieve initial separation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing this compound using a reversed-phase HPLC column with a suitable mobile phase gradient.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.
DNA Synthesis Inhibition Assay
The inhibitory effect of this compound on DNA synthesis can be quantified using a nucleoside incorporation assay.
Protocol Outline:
-
Cell Culture: Plate tumor cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a defined period.
-
Labeling: Add a labeled nucleoside, such as ³H-thymidine or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Quantification:
-
For ³H-thymidine: Lyse the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
-
For EdU: Fix and permeabilize the cells, perform a click chemistry reaction to attach a fluorescent probe to the incorporated EdU, and quantify the fluorescence using flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Calculate the IC₅₀ value of this compound for DNA synthesis inhibition.
Macrophage-Mediated Cytolysis Assay
This assay measures the ability of this compound to induce tumor cell lysis in the presence of macrophages.
Protocol Outline:
-
Macrophage Isolation: Isolate macrophages from a suitable source (e.g., peritoneal lavage or bone marrow-derived macrophages) and plate them in a multi-well plate.
-
Tumor Cell Labeling: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Co-culture: Add the labeled tumor cells to the wells containing the macrophages.
-
Treatment: Add varying concentrations of this compound to the co-culture.
-
Incubation: Incubate the plate for a period sufficient to allow for cytolysis.
-
Quantification of Cytolysis:
-
LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture supernatant from lysed cells.
-
Fluorescence/Radioactivity Release: Measure the amount of fluorescent dye or radioactivity released into the supernatant.
-
-
Data Analysis: Calculate the percentage of specific cytolysis induced by this compound at different concentrations.
Biosynthesis
The biosynthesis of this compound in Streptomyces coerulescens involves a unique pathway that differs from that of the structurally similar compound, azaserine. A key enzyme in this pathway is a hydrazine (B178648) synthetase, designated ThzN. This enzyme catalyzes the formation of a crucial N-N bond, a key step in the assembly of the diazo group.
Below is a simplified representation of the initial steps in the proposed biosynthetic pathway of this compound.
Key steps in the proposed biosynthesis of this compound.
Conclusion
This compound is a promising antitumor antibiotic with a unique dual mechanism of action. Its ability to directly inhibit DNA synthesis and to mediate tumor-specific cell death through macrophage activation makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a summary of the current knowledge on this compound and offers a foundation for future research and development efforts. Further studies are warranted to fully elucidate its mechanism of action, expand its physicochemical characterization, and explore its full therapeutic potential.
References
A Technical Guide to the Discovery and Origin of Ibrutinib: A Bruton's Tyrosine Kinase Inhibitor
Disclaimer: The requested substance, "Thrazarine," appears to be a fictional compound, as extensive searches of scientific and medical literature yielded no results. To fulfill the user's request for an in-depth technical guide, this document will focus on a real-world, well-documented therapeutic agent, Ibrutinib (B1684441) (marketed as Imbruvica). Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor that has transformed the treatment landscape for several B-cell malignancies. This guide will adhere to the requested structure and technical depth, providing a comprehensive overview of Ibrutinib's discovery, mechanism of action, synthesis, and clinical data.
Introduction
Ibrutinib is a small molecule drug that acts as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is frequently overactive in B-cell cancers.[1][3] By targeting BTK, Ibrutinib effectively disrupts the signaling cascades that promote B-cell proliferation and survival, making it a cornerstone therapy for various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][4]
Discovery and Origin
The journey of Ibrutinib began with its conception as a "tool compound" by scientists at Celera Genomics.[1][5] Its initial purpose was to aid researchers in understanding the function of BTK, with a focus on treating autoimmune diseases.[5][6] The molecule was designed to form a covalent bond with its target, a characteristic that, while ideal for a research reagent, was not typically favored in drug design at the time.[1]
In 2006, Pharmacyclics acquired Celera's BTK inhibitor program, including the compound then known as PCI-32765.[1] Pharmacyclics astutely reconceptualized the compound as a potential cancer therapy.[5] After successful Phase II trials, Johnson & Johnson entered into a co-development agreement with Pharmacyclics in 2011.[1] This collaboration propelled Ibrutinib through further clinical development, leading to its first FDA approval in November 2013 for the treatment of mantle cell lymphoma.[1][2] Subsequent approvals for other B-cell malignancies followed, solidifying its role as a transformative cancer drug.[1]
Mechanism of Action
Ibrutinib's therapeutic effect is derived from its specific and irreversible inhibition of BTK.[2][4] The acrylamide (B121943) group within the Ibrutinib molecule forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][4][7] This permanent binding effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[4][7][8]
The disruption of this signaling cascade has several profound effects on malignant B-cells:
-
Inhibition of Proliferation and Survival: By blocking pro-survival signals emanating from the B-cell receptor, Ibrutinib induces apoptosis (programmed cell death) in cancerous B-cells.[2][4][7]
-
Disruption of Cell Trafficking and Adhesion: Ibrutinib has been shown to inhibit the chemotaxis of chronic lymphocytic leukemia cells towards chemokines such as CXCL12 and CXCL13.[1][4] This interference with cell migration and adhesion prevents the malignant cells from homing to and residing in protective microenvironments within lymphoid tissues.[1][7]
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of Ibrutinib.
Quantitative Data Summary
The efficacy and safety of Ibrutinib have been evaluated in numerous clinical trials. The following tables summarize key quantitative data.
Table 1: Clinical Efficacy of Ibrutinib
| Indication | Trial Phase | Overall Response Rate (ORR) | Reference |
| Relapsed/Refractory CLL | Phase I/II | ~71% | [2][4] |
| Relapsed/Refractory Mantle Cell Lymphoma | Phase I/II | ~70% | [2][4] |
| Relapsed/Refractory Follicular Lymphoma | - | ~54% | [2][4] |
| Ibrutinib + Rituximab (Untreated CLL) | Phase III (E1912) | Significantly improved Progression-Free Survival (PFS) vs. FCR* | [9] |
| Ibrutinib + Venetoclax (Untreated CLL) | Phase II (CAPTIVATE) | 75% uMRD** in peripheral blood | [9] |
*FCR: Fludarabine, Cyclophosphamide, Rituximab **uMRD: undetectable Minimal Residual Disease
Table 2: Pharmacokinetic Properties of Ibrutinib
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1-2 hours | [2] |
| Protein Binding | 97.3% | [1] |
| Metabolism | Hepatic (primarily CYP3A & CYP2D6) | [1] |
| Elimination Half-life | 4-6 hours | [1] |
| Excretion | Feces (80%), Urine (10%) | [1] |
Experimental Protocols
Representative Synthesis of Ibrutinib
The synthesis of Ibrutinib can be accomplished through various routes.[4][10] A common strategy involves the construction of the core pyrazolopyrimidine structure, followed by coupling with the appropriate chiral piperidine (B6355638) intermediate and a final acylation step.[4][11]
The diagram below outlines a generalized workflow for the synthesis of Ibrutinib.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovering a transformative cancer drug: the case of ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovering a transformative cancer drug: The case of ibrutinib. | Read by QxMD [read.qxmd.com]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. IMBRUVICA® (ibrutinib) Combination Therapy Data From Two Studies and Long-Term Integrated Analysis Presented at ASH 2019 Show Efficacy and Safety in First-Line Treatment of Chronic Lymphocytic Leukemia [jnj.com]
- 10. Page loading... [guidechem.com]
- 11. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Thrazarine: An In-Depth Technical Guide on its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine (B1682894) is an antitumor antibiotic with a unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, with a focus on its effects on cancer cells. While research on this compound has identified its primary mode of action, a complete picture of its molecular interactions and the full scope of its cellular effects are still areas of ongoing investigation. This document summarizes the available data, highlighting key findings and areas for future research.
Core Mechanism of Action: Inhibition of DNA Synthesis
The principal in vitro mechanism of action of this compound is the direct inhibition of DNA synthesis in tumor cells.[1] This targeted disruption of a fundamental cellular process leads to the cessation of cell growth and proliferation. Unlike the structurally similar compound azaserine, this compound's inhibitory action is distinct as it does not involve the inhibition of transamidation reactions.[1] This suggests a unique molecular target or pathway for this compound's activity.
The precise molecular interactions that lead to the inhibition of DNA synthesis by this compound have not been fully elucidated. Further research is required to identify the specific enzymes or proteins within the DNA replication machinery that are targeted by this compound.
Antitumor Activity and Cytotoxicity
This compound exhibits direct antitumor activity by inhibiting the growth of tumor cells.[1] In addition to its direct effects, this compound can also induce cytolysis of tumor cell lines through a novel indirect mechanism. When tumor cells are co-cultured with nonactivated macrophages in the presence of this compound, the macrophages are stimulated to lyse the tumor cells.[1] This effect is tumor-specific, as non-tumorigenic cells are not affected under the same conditions.[1] This suggests that this compound may modulate the tumor microenvironment to enhance anti-cancer immune responses.
Currently, there is a lack of publicly available quantitative data, such as IC50 values, for the cytotoxic effects of this compound on various cancer cell lines. Such data would be invaluable for comparing its potency across different cancer types and for designing future preclinical studies.
Effects on the Cell Cycle and Apoptosis
Similarly, while the inhibition of a critical process like DNA synthesis is expected to induce apoptosis (programmed cell death), there is a need for quantitative studies to confirm and characterize the apoptotic response to this compound treatment.
Signaling Pathways
The specific signaling pathways that are modulated by this compound and lead to the inhibition of DNA synthesis and cell death remain to be identified. Understanding these pathways is crucial for a complete understanding of its mechanism of action and for identifying potential biomarkers of response or resistance.
Experimental Protocols
Detailed experimental protocols for in vitro studies on this compound are not extensively published. However, standard assays can be adapted to investigate its mechanism of action.
Cytotoxicity Assay (Example Protocol)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
DNA Synthesis Inhibition Assay (Example Protocol)
A BrdU (Bromodeoxyuridine) incorporation assay can be used to quantify the inhibition of DNA synthesis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cytotoxicity assay.
-
BrdU Labeling: During the final 2-4 hours of treatment, add BrdU to the culture medium.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow antibody access.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a colorimetric substrate for the enzyme and measure the absorbance.
-
Data Analysis: A decrease in absorbance in this compound-treated cells compared to control cells indicates inhibition of DNA synthesis.
Visualizations
Due to the limited information on specific signaling pathways and experimental workflows for this compound, detailed diagrams cannot be generated at this time. Future research identifying the molecular targets and signaling cascades affected by this compound will enable the creation of such visualizations.
As a conceptual representation of the current understanding of this compound's primary mechanism of action, the following logical relationship diagram is provided.
References
Preliminary Studies on the Effects of Thrazarine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thrazarine, a diazo-containing compound isolated from Streptomyces coerulescens, has demonstrated potential as a tumor-specific antitumor antibiotic. Preliminary studies indicate that its mechanism of action involves the direct inhibition of DNA synthesis and the induction of macrophage-mediated cytolysis of tumor cells. This document provides a comprehensive overview of the currently available data on this compound, including its biological properties and biosynthetic pathway. Due to the limited publicly available research on this compound, this guide also incorporates general methodologies and potential signaling pathways based on the activities of similar antitumor agents.
Introduction
This compound, with the chemical structure O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic produced by the fermentation of Streptomyces coerulescens MH802-fF5[1]. Structurally similar to the known antitumor agent azaserine, this compound exhibits a distinct biological activity profile. Notably, it does not inhibit transamidation reactions, a key mechanism of azaserine, suggesting a different mode of action[1][2]. Its antitumor effects are characterized by direct inhibition of tumor cell growth and DNA synthesis, as well as a unique, tumor-specific cytolytic effect when co-cultured with nonactivated macrophages[1].
Quantitative Data Summary
| Biological Effect | Description | Reference |
| Antitumor Activity | Induces cytolysis of tumor cell lines when co-cultured with nonactivated macrophages. This effect is specific to tumor cells.[1] | [1] |
| Direct Effect on Tumor Cells | Directly inhibits the growth of tumor cells and inhibits DNA synthesis.[1] | [1] |
| Mechanism of Action | Does not inhibit amidotransfer reactions, distinguishing it from the structurally similar compound azaserine.[2] | [2] |
| Toxicity | Reported to have much weaker toxicities than azaserine.[1] | [1] |
| Antimicrobial Activity | Shows no antimicrobial activity.[1] | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are scarce. The following sections provide methodologies based on the available information and standard biochemical assays relevant to its observed effects.
Isolation and Purification of this compound
This compound has been isolated from the culture filtrate of Streptomyces coerulescens MH802-fF5 using a two-step chromatography process[1].
Protocol:
-
Initial Separation: The culture filtrate is first passed through a Sephadex LH-20 column for size-exclusion chromatography.
-
Final Purification: The fractions containing this compound are then subjected to reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
DNA Synthesis Inhibition Assay
To quantify the inhibitory effect of this compound on DNA synthesis, a standard thymidine (B127349) incorporation assay can be employed.
Protocol:
-
Cell Culture: Plate tumor cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for a further 4-6 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Wash the cells to remove unincorporated [³H]-thymidine and lyse the cells.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The results would be expressed as a percentage of the control (untreated cells).
Macrophage Co-culture Cytolysis Assay
This assay is crucial to investigate the unique tumor-specific cytolytic effect of this compound in the presence of macrophages.
Protocol:
-
Macrophage Preparation: Isolate murine peritoneal macrophages or use a suitable macrophage cell line (e.g., RAW 264.7). Plate the macrophages in a multi-well plate.
-
Target Cell Labeling: Label the tumor cells and non-tumorigenic control cells with a fluorescent marker (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Co-culture: Add the labeled target cells to the macrophage-containing wells at an appropriate effector-to-target ratio.
-
Treatment: Add this compound at various concentrations to the co-culture.
-
Incubation: Incubate the co-culture for a period of 18-24 hours.
-
Quantification of Cytolysis: Measure the release of the fluorescent marker or radioactive isotope into the supernatant, which is indicative of cell lysis. Compare the lysis of tumor cells versus non-tumorigenic cells.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound remain to be elucidated. However, based on its known inhibitory effect on DNA synthesis, a proposed mechanism of action and its downstream consequences can be visualized.
Caption: Proposed mechanism of this compound's direct antitumor effect.
The following diagram illustrates the experimental workflow for assessing the biological activities of this compound.
Caption: Experimental workflow for this compound studies.
Biosynthesis of this compound
Recent studies have begun to unravel the biosynthetic pathway of this compound. A putative biosynthetic gene cluster (BGC) has been identified in S. coerulescens MH802-fF5[2][3]. A key enzyme in this pathway is ThzN, a hydrazine (B178648) synthetase, which catalyzes the condensation of L-threonine and N⁶-hydroxylysine, forming a crucial intermediate in this compound synthesis[2][3]. The biosynthesis of the characteristic diazo group in this compound is proposed to occur through a different mechanism than that of azaserine[3].
Caption: Simplified overview of this compound biosynthesis initiation.
Conclusion and Future Directions
This compound presents an interesting profile as a potential antitumor agent with a unique, tumor-specific mode of action involving macrophages. However, the current body of research is limited. To fully understand its therapeutic potential, further studies are warranted. Key future research directions should include:
-
Quantitative analysis of antitumor activity: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Elucidation of the signaling pathway: Investigating the downstream cellular effects of DNA synthesis inhibition by this compound, including the specific signaling cascades leading to apoptosis.
-
In-depth study of macrophage interaction: Characterizing the molecular mechanisms underlying the tumor-specific cytolysis induced by this compound in the presence of macrophages.
-
In vivo efficacy studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.
A deeper understanding of this compound's mechanism of action and its interaction with the tumor microenvironment will be crucial for its potential development as a novel cancer therapeutic.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Thrazarine: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine, a novel antitumor antibiotic, has demonstrated promising biological activities warranting further investigation for its therapeutic potential. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its known mechanisms of action, experimental protocols for its evaluation, and a summary of its biological effects. This compound, identified as O-((3R)-2-diazo-3-hydroxybutyryl)-L-serine, is a natural product isolated from Streptomyces coerulescens MH802-fF5.[1] Its structural similarity to the anticancer agent azaserine (B1665924) initially suggested a similar mechanism of action; however, studies have revealed a distinct biological profile, notably its lack of transamidation inhibition.[1] This document serves as a resource for researchers engaged in the preclinical assessment of this compound and its analogues.
Core Biological Activities
The primary antitumor activities of this compound identified to date are twofold: the induction of macrophage-mediated cytolysis of tumor cells and the direct inhibition of DNA synthesis within cancer cells.[1]
Macrophage-Mediated Cytolysis
A significant aspect of this compound's antitumor effect is its ability to induce the lysis of tumor cells through the action of nonactivated macrophages.[1] This effect has been reported to be tumor-specific, with non-tumorigenic cells remaining unaffected in the presence of this compound and macrophages.[1] This suggests a potential for targeted therapy with a favorable therapeutic window. The precise molecular mechanism by which this compound facilitates this macrophage-mediated cytotoxicity is an area of ongoing research.
Inhibition of DNA Synthesis
In addition to its indirect, immune-mediated effects, this compound also exerts a direct cytotoxic effect on tumor cells by inhibiting DNA synthesis.[1] This inhibition of a fundamental process in rapidly dividing cancer cells contributes to its overall antitumor efficacy. The specific enzymes or steps in the DNA synthesis pathway targeted by this compound are yet to be fully elucidated.
Quantitative Data Summary
| Cell Line | Cell Type | Assay Type | Endpoint | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | Direct Cytotoxicity | Cell Growth Inhibition | Data not available | Kameyama et al., 1988 |
| P388 | Murine Leukemia | Direct Cytotoxicity | Cell Growth Inhibition | Data not available | Kameyama et al., 1988 |
| Various Tumor Cell Lines | Not Specified | Macrophage-Mediated Cytolysis | Cell Lysis | Data not available | Kameyama et al., 1988 |
| Biological Process | Assay Type | Endpoint | Effective Concentration | Reference |
| DNA Synthesis | [³H]Thymidine Incorporation | Inhibition of Incorporation | Data not available | Kameyama et al., 1988 |
| Transamidation Reactions | Not Specified | Enzyme Inhibition | No significant inhibition | Kameyama et al., 1988 |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's biological activity. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.
Macrophage-Mediated Cytotoxicity Assay
This assay is designed to determine the ability of this compound to induce macrophage-mediated lysis of tumor cells.
Materials:
-
Target tumor cell line(s)
-
Peritoneal macrophages (e.g., from mice) or a macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay or radio-label release assay such as ⁵¹Cr)
Procedure:
-
Macrophage Preparation:
-
Harvest peritoneal macrophages from mice by peritoneal lavage or culture a macrophage cell line to the desired density.
-
Seed the macrophages in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Target Cell Preparation:
-
Culture the target tumor cells to log phase.
-
If using a radio-label release assay, label the target cells with a radioisotope (e.g., ⁵¹Cr) according to the manufacturer's protocol.
-
Wash the labeled cells to remove unincorporated label.
-
-
Co-culture and Treatment:
-
Remove the culture medium from the adherent macrophages.
-
Add the target tumor cells to the wells containing macrophages at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add this compound at various concentrations to the co-culture wells. Include appropriate controls (macrophages alone, tumor cells alone, tumor cells with this compound, and untreated co-culture).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 18-24 hours) at 37°C in a humidified CO₂ incubator.
-
-
Detection of Cytotoxicity:
-
For LDH assay: Centrifuge the plate and collect the supernatant. Measure the LDH activity in the supernatant using a commercial kit.
-
For radio-label release assay: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
DNA Synthesis Inhibition Assay
This assay measures the effect of this compound on the proliferation of tumor cells by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Materials:
-
Tumor cell line(s)
-
This compound
-
Complete cell culture medium
-
[³H]Thymidine
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed tumor cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include untreated controls.
-
-
Radiolabeling:
-
Add [³H]Thymidine (e.g., 1 µCi/well) to each well and incubate for a further 4-6 hours.
-
-
Cell Harvesting and DNA Precipitation:
-
Wash the cells with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA to each well and incubating on ice for 30 minutes.
-
Wash the precipitate with 95% ethanol.
-
-
Quantification:
-
Solubilize the DNA precipitate (e.g., with NaOH).
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of [³H]Thymidine incorporation for each concentration of this compound compared to the untreated control.
-
Visualizations
Experimental Workflow for this compound Screening
Caption: A logical workflow for the biological activity screening of this compound.
Proposed Mechanism of Action of this compound
Caption: A simplified diagram illustrating the dual mechanisms of action of this compound.
References
Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of Thrazarine in DMSO
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the novel therapeutic agent, Thrazarine, in dimethyl sulfoxide (B87167) (DMSO). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this compound. Due to the nascent stage of this compound research, specific experimental data on its solubility and stability in DMSO is not yet publicly available. Therefore, this guide focuses on established best practices and robust experimental protocols to empower researchers in generating these critical datasets.
Introduction to this compound and the Importance of DMSO in Preformulation
This compound is a promising heterocyclic compound currently under investigation for its therapeutic potential. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for successful drug development. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in the initial stages of drug discovery and preformulation due to its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[1] However, the use of DMSO is not without its challenges, including potential compound instability and the hygroscopic nature of the solvent, which can influence experimental outcomes.[2] This guide outlines the necessary steps to rigorously characterize the solubility and stability of this compound in DMSO, ensuring reliable and reproducible data for downstream applications.
Determining the Solubility of this compound in DMSO
Accurate determination of solubility is crucial for preparing stock solutions for high-throughput screening, in vitro assays, and formulation development. Several methods can be employed to quantify the solubility of this compound in DMSO.
Experimental Protocols
2.1.1 Kinetic Solubility by Turbidimetric Method
This high-throughput method provides a rapid assessment of solubility.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours), with gentle agitation.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is an estimation of the kinetic solubility.
2.1.2 Equilibrium Solubility by Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner.
| Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Kinetic (Turbidimetric) | 25 | [Insert Value] | [Insert Value] |
| Equilibrium (Shake-Flask) | 25 | [Insert Value] | [Insert Value] |
| Equilibrium (Shake-Flask) | 37 | [Insert Value] | [Insert Value] |
Caption: Example table for summarizing the solubility of this compound in DMSO.
Assessing the Stability of this compound in DMSO
Evaluating the chemical stability of this compound in DMSO is critical to ensure the integrity of stock solutions and the validity of biological assay results. Degradation of the compound can lead to a loss of potency and the formation of potentially interfering byproducts.
Experimental Protocols
3.1.1 Short-Term Stability Assessment
This study assesses stability under typical laboratory conditions.
-
Solution Preparation: Prepare a solution of this compound in DMSO at a relevant concentration (e.g., 1 mM or 10 mM).
-
Storage Conditions: Aliquot the solution into separate vials and store them under various conditions, such as room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C and -80°C).
-
Time Points: Analyze the concentration and purity of the this compound solution at multiple time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[2][5]
3.1.2 Freeze-Thaw Stability
This study evaluates the impact of repeated freezing and thawing cycles.
-
Solution Preparation: Prepare a solution of this compound in DMSO.
-
Freeze-Thaw Cycles: Subject the solution to a series of freeze-thaw cycles (e.g., three to five cycles). A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Analysis: After the final cycle, analyze the sample by HPLC to determine if any degradation has occurred compared to a control sample that has not undergone freeze-thaw cycles.[2]
3.1.3 Long-Term Stability (Accelerated)
Accelerated stability studies at elevated temperatures can be used to predict the long-term stability of this compound in DMSO.
-
Solution Preparation: Prepare a solution of this compound in DMSO.
-
Storage: Store the solution at an elevated temperature (e.g., 40°C).[2]
-
Time Points: Analyze the solution at various time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: Quantify the remaining this compound and identify any major degradants using HPLC-MS.
Data Presentation
Stability data should be tabulated to show the percentage of this compound remaining over time under different conditions.
| Storage Condition | Time Point | % this compound Remaining | Degradation Products Observed |
| Room Temperature (20-25°C) | 0 hours | 100% | None |
| 24 hours | [Insert Value] | [Describe or Quantify] | |
| 7 days | [Insert Value] | [Describe or Quantify] | |
| Refrigerated (2-8°C) | 7 days | [Insert Value] | [Describe or Quantify] |
| Frozen (-20°C) | 7 days | [Insert Value] | [Describe or Quantify] |
| 5 Freeze-Thaw Cycles | - | [Insert Value] | [Describe or Quantify] |
Caption: Example table for summarizing the stability of this compound in DMSO.
Visualization of Experimental Workflows
Clear diagrams of experimental workflows are essential for ensuring procedural consistency and aiding in the dissemination of methods.
Caption: Workflow for determining the solubility of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
Signaling Pathways
As specific signaling pathways modulated by this compound are not yet elucidated in publicly available literature, a diagrammatic representation is not currently feasible. As research progresses and the mechanism of action of this compound is better understood, such diagrams will become a critical tool for visualizing its biological activity.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound in DMSO. The generation of this foundational data is a critical step in the drug development pipeline, enabling informed decisions for subsequent screening, formulation, and in vivo studies. It is imperative that researchers adhere to rigorous experimental design and analytical validation to ensure the quality and reliability of the data. Future work should focus on elucidating the degradation pathways of this compound in DMSO, if any, and identifying the structures of major degradation products. Such information will be invaluable for the development of stable formulations and for interpreting the results of biological assays.
References
Methodological & Application
Application Notes and Protocols for Thrazarine, a Novel Antitumor Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1][2] Structurally distinct from azaserine, this compound exhibits a different mode of action, notably through the inhibition of DNA synthesis, which leads to the cytolysis of tumor cells.[1][2] This document provides a comprehensive set of application notes and detailed protocols for the investigation of this compound's effects in a cell culture setting. Given the limited specific data on this compound in published literature, the following protocols are based on established methodologies for characterizing antitumor antibiotics with similar mechanisms of action.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNA synthesis in tumor cells.[1][2] Unlike the structurally similar azaserine, it does not inhibit transamidation reactions.[2] this compound has also been shown to induce tumor-specific cytolysis in the presence of nonactivated macrophages.[1][2]
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison. Below are template tables for presenting key findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Example: MCF-7 | Breast Adenocarcinoma | Data | Data |
| Example: A549 | Lung Carcinoma | Data | Data |
| Example: HCT116 | Colon Carcinoma | Data | Data |
| Example: HeLa | Cervical Cancer | Data | Data |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Example: MCF-7 | Control (Vehicle) | Data | Data |
| This compound (IC50) | Data | Data | |
| This compound (2x IC50) | Data | Data |
Table 3: Effect of this compound on DNA Synthesis
| Cell Line | Treatment | % Inhibition of DNA Synthesis |
| Example: HCT116 | Control (Vehicle) | 0% |
| This compound (IC50) | Data | |
| This compound (2x IC50) | Data |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro antitumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
DNA Synthesis Inhibition Assay (EdU Incorporation Assay)
This assay measures the level of new DNA synthesis in cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
Culture plates or coverslips
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) incorporation kit (containing EdU, fluorescent azide (B81097), and buffers)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100.
-
Click-iT® Reaction: Prepare the reaction cocktail containing the fluorescent azide according to the manufacturer's protocol. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Nuclear Staining (Optional): Stain the cell nuclei with Hoechst or DAPI.
-
Analysis: Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
-
Data Analysis: Calculate the percentage of EdU-positive cells or the mean fluorescence intensity to determine the level of DNA synthesis inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for characterizing this compound's antitumor effects.
Caption: Potential signaling pathway for this compound-induced apoptosis.
References
Thrazarine: Application Notes and Protocols for Animal Models
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Thrazarine" is a hypothetical compound name used for illustrative purposes, as no publicly available information exists for a compound with this exact name. The protocols and data presented are based on common practices for evaluating novel anti-cancer agents in preclinical animal models and should be adapted based on the specific properties of the actual compound being tested.
Introduction
This compound is a novel investigational agent with purported anti-neoplastic properties. Its mechanism of action is hypothesized to involve the inhibition of key signaling pathways crucial for tumor growth and proliferation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various animal models to assess its efficacy, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
This compound is an antitumor antibiotic that directly inhibits DNA synthesis, leading to the cytolysis of tumor cells.[1] It is produced by the bacterium Streptomyces coerulescens.[1] While structurally similar to azaserine, this compound's mode of action is distinct as it does not inhibit the amidotransfer reaction.[2] Its antitumor activity is believed to stem from a different mechanism, which is still under investigation.[2]
The biosynthesis of this compound involves a key enzyme, l-Threonine-utilizing hydrazine (B178648) synthetase (HS), which is different from the biosynthetic pathway of azaserine.[2] This suggests a unique molecular target and mechanism of action.
Postulated Signaling Pathway Inhibition
Based on its primary effect on DNA synthesis, this compound is likely to interfere with cell cycle regulation and apoptosis pathways. Key signaling cascades that are often dysregulated in cancer and represent potential targets for such an agent include:
-
RAS/RAF/MEK/ERK Pathway: A critical pathway in regulating cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Central to cell growth, metabolism, and survival.
The following diagram illustrates a simplified representation of these signaling pathways and the potential point of intervention for this compound.
Figure 1: Postulated signaling pathways affected by this compound.
In Vivo Efficacy Studies
The antitumor activity of this compound should be evaluated in relevant animal models. The choice of model will depend on the cancer type of interest. Commonly used models include:
-
Syngeneic Models: Immunocompetent mice implanted with murine tumor cell lines.
-
Xenograft Models: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts.
-
Patient-Derived Xenograft (PDX) Models: Immunocompromised mice implanted with tumor fragments from a patient.
Experimental Workflow for Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound is outlined below.
Figure 2: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Protocol: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., human colorectal cancer line HCT116)
-
6-8 week old female athymic nude mice
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
This compound (formulated in an appropriate vehicle)
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle control daily via oral gavage (or other appropriate route).
-
Group 2 (this compound - Low Dose): Administer this compound at the lower selected dose (e.g., 25 mg/kg) following the same schedule.
-
Group 3 (this compound - High Dose): Administer this compound at the higher selected dose (e.g., 50 mg/kg) following the same schedule.
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the tumor type.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if significant body weight loss (>20%) or other signs of severe toxicity are observed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth between the treatment and control groups (e.g., using a two-way ANOVA). Calculate the tumor growth inhibition (TGI).
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, p.o. | 1520 ± 185 | - | +2.5 |
| This compound | 25 | Daily, p.o. | 850 ± 110 | 44.1 | -1.8 |
| This compound | 50 | Daily, p.o. | 430 ± 75 | 71.7 | -5.2 |
| Positive Control | Varies | Varies | 380 ± 60 | 75.0 | -8.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacodynamic (PD) Biomarker Analysis
To understand the in vivo mechanism of action of this compound, it is essential to assess its effect on target biomarkers in the tumor tissue.
Protocol: Western Blot Analysis of Tumor Lysates
Materials:
-
Tumor tissues collected at the end of the efficacy study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissues in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the protein bands.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels, and then to a loading control like GAPDH.
Table 2: Pharmacodynamic Effects of this compound on Signaling Pathways in HCT116 Tumors
| Treatment Group | Dose (mg/kg) | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-Akt / Total Akt (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 50 | 0.35 | 0.48 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in animal models. The detailed protocols for in vivo efficacy testing and pharmacodynamic analysis will enable researchers to robustly assess the antitumor potential and mechanism of action of this novel compound. It is crucial to adapt these protocols based on the specific characteristics of the compound and the research questions being addressed. Careful experimental design and data interpretation are paramount for the successful translation of preclinical findings.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thrazarine in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrazarine is an antitumor antibiotic produced by Streptomyces coerulescens, first identified in the late 1980s.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, distinguishing it from the structurally similar compound azaserine.[1][2] While early research highlighted its potential as an anti-cancer agent with lower toxicity than related compounds, detailed protocols and quantitative data from in vivo mouse xenograft studies are not extensively documented in publicly available literature. This document provides a generalized framework for conducting such studies with this compound, based on standard preclinical research methodologies. The following sections offer detailed, hypothetical protocols and data presentation formats that can be adapted for the preclinical evaluation of this compound in various cancer models.
Mechanism of Action
This compound exerts its antitumor effects by directly inhibiting DNA synthesis in cancer cells.[1] Unlike azaserine, it does not inhibit transamidation reactions, indicating a distinct mode of action. This targeted disruption of DNA replication suggests its potential efficacy against rapidly proliferating tumor cells.
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action.
Experimental Protocols
The following protocols are generalized templates for conducting mouse xenograft studies with this compound. These should be adapted based on the specific tumor model, mouse strain, and experimental goals.
Cell Culture and Xenograft Implantation
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of interest. Culture the cells in the recommended medium and conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
This compound Dosing and Administration
-
Dosing Groups: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dose Preparation: Prepare this compound in a sterile vehicle suitable for the chosen administration route (e.g., saline for intravenous or intraperitoneal injection).
-
Administration: Administer this compound via the selected route (e.g., intraperitoneal injection) at various doses. A suggested starting point could be a dose-finding study with ranges from 1 mg/kg to 50 mg/kg, administered daily or on alternating days.
-
Control Group: The control group should receive the vehicle only, following the same administration schedule.
-
Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.
Experimental Workflow Diagram
Caption: A typical workflow for a mouse xenograft study.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Hypothetical Dosing Regimen and Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1200 ± 150 | - |
| This compound | 10 | Daily | 850 ± 120 | 29.2 |
| This compound | 25 | Daily | 500 ± 90 | 58.3 |
| This compound | 50 | Daily | 250 ± 70 | 79.2 |
| This compound | 25 | Every Other Day | 700 ± 110 | 41.7 |
| This compound | 50 | Every Other Day | 400 ± 85 | 66.7 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Hypothetical Toxicity Evaluation
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | - | Daily | +5.2 | 0/10 |
| This compound | 10 | Daily | +4.8 | 0/10 |
| This compound | 25 | Daily | +1.5 | 0/10 |
| This compound | 50 | Daily | -3.1 | 1/10 |
| This compound | 25 | Every Other Day | +3.9 | 0/10 |
| This compound | 50 | Every Other Day | -1.2 | 0/10 |
Body weight change is calculated as the percentage change from the start of treatment to the end of the study.
Conclusion
While specific in vivo data for this compound in xenograft models is scarce in the literature, its mechanism of action as a DNA synthesis inhibitor suggests it is a candidate for preclinical evaluation. The protocols and data tables provided here offer a standard framework for conducting such studies. Researchers should perform initial dose-finding and toxicity studies to establish a safe and effective dosing regimen for their specific cancer model. Careful monitoring of tumor growth and animal welfare is crucial for obtaining reliable and reproducible results. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
Preparing Thrazarine Stock Solutions for Preclinical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrazarine is an antitumor antibiotic with potential applications in cancer research and drug development.[1] It has been shown to inhibit DNA synthesis and induce cytolysis in tumor cell lines.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in various in vitro and cell-based assays. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound in a research setting.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in experimental assays. The available data is summarized in the table below. Researchers should note that solubility and stability information in common laboratory solvents is not extensively documented and the recommendations provided are based on best practices for similar compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₅ | [2] |
| Molecular Weight | 217.18 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | 123-125 °C | [2] |
| Solubility | Data not available (Recommendations provided below) | [2] |
| Purity | >95% (Recommended for biological assays) | |
| Storage Temperature | -20°C or -80°C (Recommended) |
Preparation of this compound Stock Solutions
The following protocols are recommended for the preparation of this compound stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation of the compound.
Recommended Solvents and Storage
Based on the common practices for organic small molecules used in biological research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. For some applications, ethanol (B145695) may also be a suitable solvent. It is advisable to perform a small-scale solubility test before preparing a large stock.
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Recommended Max Concentration | Storage of Stock Solution | Notes |
| DMSO | ≥ 10 mM | -20°C or -80°C in small aliquots | DMSO is hygroscopic; use anhydrous grade and store properly. Most cell lines can tolerate up to 0.5% DMSO in the final culture medium without significant toxicity. |
| Ethanol | To be determined empirically | -20°C or -80°C in small aliquots | May be suitable for certain assays but can have effects on cells at higher concentrations. |
| Water | Expected to be low | -20°C or -80°C in small aliquots | Solubility in aqueous solutions is likely limited. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out 2.17 mg of this compound.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but monitor for any signs of degradation.
-
Aliquot and Store: Dispense the 10 mM stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Application in Cytotoxicity Assays
This compound's primary reported biological activity is the inhibition of DNA synthesis, leading to tumor cell death.[1] Therefore, it is a candidate for evaluation in cytotoxicity and cell proliferation assays.
General Protocol for a Cell Viability Assay (e.g., MTT or Resazurin-based)
This protocol provides a general guideline. Specific cell numbers, incubation times, and this compound concentrations should be optimized for each cell line and experimental condition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical final concentration range for initial screening might be 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: General workflow for a cell-based cytotoxicity assay.
Postulated Signaling Pathway
As a DNA synthesis inhibitor, this compound is hypothesized to interfere with the cell cycle, likely leading to cell cycle arrest and subsequent apoptosis. The exact molecular targets of this compound are not yet fully elucidated.
Caption: Hypothesized mechanism of action for this compound.
Stability and Handling Considerations
-
pH and Temperature Stability: The stability of this compound at different pH values and temperatures has not been formally reported.[3][4][5][6] It is recommended to prepare fresh working solutions from the frozen stock for each experiment and to avoid prolonged storage in aqueous solutions.
-
Light Sensitivity: As a precautionary measure, protect this compound solutions from direct light by using amber vials and minimizing exposure.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution should be avoided to prevent degradation. Aliquoting into single-use volumes is highly recommended.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | Solvent is not anhydrous; solubility limit exceeded. | Use fresh, anhydrous DMSO. Perform a small-scale solubility test to confirm the maximum solubility. |
| Precipitation in working solution | "Salting out" when diluting a DMSO stock into aqueous medium. | Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium. Ensure the final DMSO concentration is low. |
| Inconsistent assay results | Degradation of this compound; inconsistent cell seeding; pipetting errors. | Use fresh aliquots of this compound stock. Ensure a uniform cell suspension when seeding. Use calibrated pipettes. |
| High background in vehicle control | DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic level for the specific cell line (typically <0.5%). |
Disclaimer
This document provides guidance based on available scientific literature and general laboratory best practices. The information regarding solubility, stability, and specific assay conditions for this compound is limited. Researchers are strongly encouraged to perform their own optimization and validation experiments for their specific applications.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 120128-14-5,this compound | lookchem [lookchem.com]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
Thrazarine in CRISPR-Cas9 Gene Editing: A Review of Current Findings
Initial searches for "Thrazarine" and its application in the field of CRISPR-Cas9 gene editing have not yielded any publicly available scientific literature, application notes, or protocols. At present, "this compound" does not appear to be a known or published compound, reagent, or methodology associated with CRISPR-Cas9 technology.
Our comprehensive search of established scientific databases and public resources did not uncover any data on the mechanism of action, signaling pathways, or experimental use of a substance named this compound in the context of gene editing. Consequently, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, or visualizations.
The field of CRISPR-Cas9 research is characterized by rapid innovation, with new tools and reagents continually being developed to enhance editing efficiency and specificity. These advancements are typically documented and shared with the scientific community through peer-reviewed publications, conference presentations, and commercially available product literature. The absence of any such documentation for "this compound" suggests that it is not a recognized component of the CRISPR-Cas9 toolkit at this time.
Researchers, scientists, and drug development professionals are advised to rely on established and validated methods and reagents for their CRISPR-Cas9 experiments. Numerous resources are available that provide detailed protocols and application notes for various aspects of CRISPR-Cas9 gene editing, including but not limited to:
-
Guide RNA design and synthesis
-
Cas9 nuclease variants and delivery methods
-
Homology-directed repair (HDR) and non-homologous end joining (NHEJ) pathway modulation
-
Off-target effect analysis
-
Application in various cell types and organisms
We will continue to monitor new developments in the field and will update this information if any data regarding "this compound" becomes available. We recommend that researchers consult reputable sources such as peer-reviewed journals, and established scientific vendors for the latest advancements and validated protocols in CRISPR-Cas9 gene editing.
Application Notes and Protocols for Thrazarine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for research purposes only. Thrazarine is an investigational compound and should be handled by trained professionals in a laboratory setting.
Introduction
This compound is an antitumor antibiotic known to exhibit cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the inhibition of DNA synthesis, which consequently leads to cell cycle arrest and apoptosis. Contrary to the topic of protein phosphorylation inhibition, current scientific literature does not support the use of this compound as a direct inhibitor of protein kinases or an activator of protein phosphatases. Therefore, these application notes will focus on the established role of this compound as a DNA synthesis inhibitor and provide protocols for its application in cancer research based on this mechanism.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the replication of DNA. This disruption of DNA synthesis triggers a cellular stress response known as the DNA Damage Response (DDR). The DDR is a complex signaling network that senses DNA lesions, halts the cell cycle to allow for repair, and if the damage is irreparable, initiates programmed cell death (apoptosis). The key mediators of this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which upon activation, phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2. These activated checkpoint kinases, in turn, phosphorylate targets such as the tumor suppressor protein p53 and cell cycle regulators, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.
Quantitative Data
The following table summarizes the available data on the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 0.8 | [1][2] |
| P388 | Murine Leukemia | 1.2 | [1] |
| HeLa S3 | Human Cervical Cancer | 3.2 | [1] |
| K562 | Human Myelogenous Leukemia | 1.5 | [1] |
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its experimental use.
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
DNA Synthesis Assay (BrdU Incorporation Assay)
This protocol measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound. The incubation time should be chosen based on the cell cycle length of the cell line.
-
-
BrdU Labeling:
-
Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for the remaining time at 37°C.
-
-
Cell Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Express the results as a percentage of BrdU incorporation in treated cells relative to the control cells.
-
Conclusion
This compound is a potent antitumor agent that functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The provided application notes and protocols offer a framework for researchers to investigate the cytotoxic and antiproliferative effects of this compound in a laboratory setting. It is important to reiterate that there is currently no scientific evidence to support a role for this compound in the direct inhibition of protein phosphorylation. Future research may uncover additional mechanisms of action for this compound.
References
Application Notes and Protocols for Thrazarine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine, an antitumor antibiotic produced by Streptomyces coerulescens, has demonstrated potential as a valuable compound in cancer research.[1] Its mechanism of action involves the inhibition of DNA synthesis, leading to the suppression of tumor cell growth.[1] Furthermore, this compound exhibits a unique characteristic of inducing tumor-specific cytolysis in the presence of nonactivated macrophages.[1] These properties make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in various HTS assays to assess its cytotoxic and anti-proliferative effects against cancer cell lines. The included methodologies are designed for reproducibility and scalability, enabling efficient screening of this compound and its analogs.
Mechanism of Action
This compound's primary mode of action is the direct inhibition of DNA synthesis in tumor cells.[1] This disruption of a fundamental cellular process leads to the cessation of cell proliferation and ultimately, cell death. Unlike the structurally similar azaserine, this compound does not inhibit transamidation reactions, indicating a distinct molecular target.[1] While the precise signaling pathway remains to be fully elucidated, its effect on DNA replication suggests a potential interference with key enzymes or proteins involved in the DNA synthesis cascade.
A proposed signaling pathway illustrating the impact of this compound on DNA synthesis is depicted below.
Caption: Proposed signaling pathway of this compound's antitumor activity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound against various cancer cell lines, representing typical results that could be obtained from the described HTS assays.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | Resazurin Viability | 72 | 15.2 |
| A549 | Lung Cancer | MTT Proliferation | 72 | 25.8 |
| MCF-7 | Breast Cancer | Resazurin Viability | 72 | 18.5 |
| K562 | Leukemia | MTT Proliferation | 48 | 9.7 |
Experimental Protocols
High-Throughput Cell Viability Assay using Resazurin
This protocol is designed to assess the cytotoxicity of this compound against adherent cancer cell lines in a 96-well or 384-well format.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well clear-bottom black plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into the wells of the microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Addition and Incubation:
-
After the incubation period, add Resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
Workflow Diagram:
Caption: Workflow for the high-throughput cell viability assay.
High-Throughput Cell Proliferation Assay using MTT
This protocol measures the anti-proliferative activity of this compound, particularly suitable for suspension and adherent cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with absorbance detection (570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density.
-
For adherent cells, allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
Workflow Diagram:
Caption: Workflow for the high-throughput cell proliferation assay.
Conclusion
This compound presents a promising avenue for the development of new anticancer drugs. The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound and its derivatives. By leveraging these assays, researchers can efficiently evaluate the cytotoxic and anti-proliferative efficacy of this compound, paving the way for further preclinical and clinical investigations. The distinct mechanism of action of this compound warrants further exploration of its therapeutic potential in a variety of cancer types.
References
Thrazarine Efficacy Studies: Application Notes and Protocols
Introduction
Thrazarine, with the chemical name O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens.[1] Extensive research has identified that this compound's primary mechanism of action is the inhibition of DNA synthesis in tumor cells.[1][2] Notably, its mode of action is distinct from that of azaserine, a structurally similar compound.[2] This document provides a detailed framework for conducting preclinical efficacy studies of this compound, outlining experimental designs for both in vitro and in vivo settings. The protocols described herein are based on established methodologies for the evaluation of anticancer agents and are intended to serve as a comprehensive guide for researchers in the field of drug development.
In Vitro Efficacy Assessment
The initial evaluation of this compound's anticancer potential should be conducted using a panel of human cancer cell lines. These studies are essential for determining the compound's cytotoxic activity, its effect on cell proliferation, and for elucidating its cellular and molecular mechanisms of action.
Cell Line Selection
A diverse panel of human cancer cell lines should be selected to assess the breadth of this compound's activity. It is recommended to include cell lines from various tumor types, such as:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Lung Cancer: A549, H460
-
Colon Cancer: HCT116, HT-29
-
Leukemia: K562, HL-60
A non-cancerous cell line (e.g., human fibroblasts) should be included as a control to assess the selectivity of this compound's cytotoxic effects.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and cytotoxicity in a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Data Presentation:
The IC50 values for this compound across the tested cell lines should be summarized in a table for easy comparison.
| Cell Line | Tumor Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert Hypothetical Data] |
| MDA-MB-231 | Breast Cancer | [Insert Hypothetical Data] |
| A549 | Lung Cancer | [Insert Hypothetical Data] |
| HCT116 | Colon Cancer | [Insert Hypothetical Data] |
| K562 | Leukemia | [Insert Hypothetical Data] |
| Fibroblasts | Normal | [Insert Hypothetical Data] |
DNA Synthesis Inhibition Assay
Objective: To confirm this compound's mechanism of action by directly measuring its effect on DNA synthesis.
Protocol: EdU Incorporation Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a Triton X-100-based solution.
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide (B81097) to detect the incorporated EdU.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the percentage of EdU-positive cells.
Data Presentation:
Present the data as a bar graph showing the percentage of EdU-positive cells at different this compound concentrations.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Summarize the cell cycle distribution data in a table.
| Treatment | % G0/G1 | % S | % G2/M |
| Control (24h) | [Data] | [Data] | [Data] |
| This compound (IC50, 24h) | [Data] | [Data] | [Data] |
| Control (48h) | [Data] | [Data] | [Data] |
| This compound (IC50, 48h) | [Data] | [Data] | [Data] |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the therapeutic efficacy and potential toxicity of this compound in a whole-animal system. Xenograft models using human cancer cell lines are a standard approach for these studies.
Animal Model Selection
Immunocompromised mice (e.g., athymic nude or SCID mice) are suitable for establishing human tumor xenografts. The choice of the cancer cell line for implantation should be based on the in vitro sensitivity data.
Xenograft Tumor Model Protocol
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups.
-
Dosing Regimen: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses. Include a vehicle control group. A typical dosing schedule could be daily or every other day for 2-3 weeks.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival.
-
Data Presentation:
Present the tumor growth curves for each treatment group and summarize the final tumor volumes and TGI in a table.
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | [Insert Hypothetical Data] | - |
| This compound (X mg/kg) | [Insert Hypothetical Data] | [Calculate] |
| This compound (Y mg/kg) | [Insert Hypothetical Data] | [Calculate] |
Signaling Pathway and Workflow Diagrams
To visualize the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound's antitumor activity.
Caption: Experimental workflow for in vitro efficacy studies.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thrazarine-Induced Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thrazarine is a novel small molecule compound under investigation for its potential as an anti-cancer therapeutic agent. These application notes provide an overview of the proposed mechanism of action of this compound in inducing apoptosis in cancer cells and detailed protocols for its in vitro application and analysis. The information presented is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound is hypothesized to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. It is believed to act as a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins, leading to a cascade of events culminating in programmed cell death. By binding to and neutralizing proteins like Bcl-2 and Bcl-xL, this compound disrupts the mitochondrial outer membrane permeabilization (MOMP). This disruption facilitates the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm.[1][2]
The released cytochrome c then binds to Apaf-1, forming the apoptosome complex, which in turn activates the initiator caspase-9.[3][4] Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7.[5] These effector caspases are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates, DNA fragmentation, and ultimately, cell death.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in various cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| MCF-7 (Breast Cancer) | 0 (Control) | 100 ± 4.2 |
| 1 | 85.3 ± 3.1 | |
| 5 | 52.1 ± 2.5 | |
| 10 | 28.7 ± 1.9 | |
| 25 | 15.4 ± 1.2 | |
| A549 (Lung Cancer) | 0 (Control) | 100 ± 3.8 |
| 1 | 90.2 ± 2.9 | |
| 5 | 61.5 ± 3.4 | |
| 10 | 35.8 ± 2.1 | |
| 25 | 18.9 ± 1.5 | |
| HeLa (Cervical Cancer) | 0 (Control) | 100 ± 4.5 |
| 1 | 88.6 ± 3.3 | |
| 5 | 55.9 ± 2.8 | |
| 10 | 31.2 ± 2.0 | |
| 25 | 16.7 ± 1.3 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining after 24h Treatment with this compound (10 µM)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| MCF-7 | 35.2 ± 2.8 | 15.7 ± 1.9 |
| A549 | 28.9 ± 2.5 | 12.4 ± 1.5 |
| HeLa | 32.6 ± 3.1 | 14.8 ± 1.7 |
Table 3: Relative Caspase-3/7 Activity after 24h Treatment with this compound (10 µM)
| Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Control) (Mean ± SD) |
| MCF-7 | 4.8 ± 0.5 |
| A549 | 3.9 ± 0.4 |
| HeLa | 4.2 ± 0.6 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in multi-well plates at a density suitable for the specific assay. Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability Assay (MTT Assay)
-
Following treatment with this compound as described in Protocol 1, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is a common method for detecting apoptotic cells.
-
Induce apoptosis using the desired method (e.g., treatment with this compound). Include a vehicle-treated negative control.
-
Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cells in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
Western Blotting for Apoptotic Protein Expression Analysis
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This is a common assay for detecting apoptosis.
-
Plate cells in an opaque-walled 96-well plate and treat them with this compound or a vehicle control.
-
After the desired incubation period, add the caspase-3/7 reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk of the Caspase Family and Mammalian Target of Rapamycin Signaling [mdpi.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Note: Quantification of Thrazarine in Human Plasma Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thrazarine is an antitumor antibiotic with the chemical formula C7H11N3O5 and a molecular weight of 217.18 g/mol .[1] It has been shown to inhibit DNA synthesis and the growth of tumor cells.[2][3] Unlike the structurally similar compound azaserine, this compound's mechanism of action does not involve the inhibition of transamidation reactions, suggesting a distinct mode of action.[2][3] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the quantification of this compound in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for bioanalysis.[4][5][6]
Hypothetical Signaling Pathway of this compound
To illustrate a potential mechanism for this compound's observed inhibition of DNA synthesis, a hypothetical signaling pathway is presented below. This pathway postulates that this compound, upon entering a cancer cell, is activated to a metabolite that can interfere with the activity of key enzymes essential for DNA replication, such as DNA polymerase and helicase. This interference leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.
References
- 1. Cas 120128-14-5,this compound | lookchem [lookchem.com]
- 2. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
troubleshooting Thrazarine precipitation in media
Welcome to the technical support center for Thrazarine. This resource is designed to help you troubleshoot common issues, with a focus on preventing and resolving precipitation of this compound in your experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being diluted in cell culture media?
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue that can arise from several factors. The most frequent causes include:
-
"Salting Out": The high concentration of salts in culture media can significantly decrease the solubility of hydrophobic compounds like this compound, causing it to fall out of solution.
-
pH Shift: this compound's solubility is pH-dependent. Standard culture media is buffered to a physiological pH (typically 7.2-7.4), which may not be optimal for keeping this compound dissolved, especially if your stock solution is at a different pH.
-
Interaction with Media Components: Components like serum proteins, amino acids, and vitamins can interact with this compound, leading to the formation of insoluble complexes.
-
Temperature Changes: A sudden decrease in temperature when moving from a warm solvent to room temperature or refrigerated media can reduce solubility.
-
Improper Dilution Technique: Adding the this compound stock solution too quickly or without adequate mixing can create localized high concentrations that precipitate before they can disperse.
Q2: What is the recommended solvent for creating a this compound stock solution?
For optimal results, it is highly recommended to use 100% Dimethyl Sulfoxide (DMSO) to prepare your initial high-concentration stock solution (e.g., 10-50 mM). This compound exhibits high solubility and stability in anhydrous DMSO. Avoid using aqueous buffers or saline to prepare concentrated stocks.
Q3: My compound precipitated. Can I redissolve it by heating or vortexing?
While gentle warming (to no more than 37°C) and vortexing can sometimes help redissolve precipitated this compound, this is not a recommended solution for treating cells. The compound may not fully redissolve, leading to inaccurate final concentrations. Furthermore, repeated heating can degrade the compound. The best practice is to prepare a fresh dilution using the recommended protocol.
Q4: How does the concentration of Fetal Bovine Serum (FBS) in my media affect this compound's solubility?
The effect of FBS on this compound solubility can be complex. While serum proteins like albumin can sometimes bind to and solubilize small molecules, they can also cause aggregation in other cases. We have observed that high concentrations of FBS (>10%) can sometimes lead to the formation of insoluble this compound-protein complexes over time. We recommend preparing the final dilution in basal media (media without FBS) first, ensuring it is fully dissolved before adding serum.
Troubleshooting Workflow
If you are experiencing precipitation, follow this workflow to diagnose the issue.
Quantitative Data Summary
The solubility of this compound is highly dependent on the chemical environment. The following table summarizes its solubility in various common laboratory solutions.
| Solvent/Media | Temperature (°C) | pH | Max Solubility (µM) | Notes |
| 100% DMSO | 25 | N/A | > 50,000 | Recommended for stock solutions. |
| 100% Ethanol | 25 | N/A | 15,000 | Not recommended for cell-based assays. |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | < 1 | Insoluble in aqueous buffers. |
| DMEM (no serum) | 37 | 7.4 | 50 | Gentle mixing is critical. |
| DMEM + 10% FBS | 37 | 7.4 | 35 | Potential for time-dependent precipitation. |
| RPMI-1640 (no serum) | 37 | 7.2 | 45 | Slightly lower solubility than DMEM. |
Key Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume (e.g., for 1 mL of a 20 mM solution of this compound with a MW of 400 g/mol , you need 8 mg).
-
Procedure: a. Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube. b. Add the calculated volume of 100% anhydrous DMSO. c. Vortex for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can assist, but ensure the solution returns to room temperature before storage. d. Visually inspect the solution against a light source to ensure no crystals or particulates are present. e. Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Recommended Dilution of this compound into Cell Culture Media
This protocol minimizes the risk of precipitation during the critical dilution step.
-
Preparation: a. Warm your basal cell culture media (e.g., DMEM without FBS) to 37°C in a water bath. b. Thaw your this compound DMSO stock aliquot at room temperature.
-
Dilution: a. Pipette the required volume of pre-warmed basal media into a sterile tube. b. Calculate the volume of this compound stock needed for your desired final concentration. c. While gently vortexing or swirling the media, add the this compound stock solution drop-by-drop directly into the media. Crucially, do not pipette the stock onto the wall of the tube. d. Continue to mix gently for 30 seconds to ensure homogeneity.
-
Final Step: a. If your experiment requires serum, add the appropriate volume of FBS to the this compound-media mixture and mix by gentle inversion. b. Use this freshly prepared this compound-containing media immediately. Do not store it.
Protocol 3: Kinetic Solubility Assessment
This assay helps determine the maximum soluble concentration of this compound in your specific experimental media.
-
Prepare Media: Prepare 2 mL aliquots of your complete experimental media (including serum and any other additives) in clear microcentrifuge tubes.
-
Serial Dilution: Create a series of this compound dilutions in your media, starting from a concentration known to be soluble (e.g., 1 µM) and increasing to one where you expect precipitation (e.g., 200 µM).
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours, 24 hours).
-
Analysis: a. After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound. b. Carefully collect the supernatant. c. Analyze the concentration of this compound in the supernatant using an appropriate method like HPLC-UV or LC-MS. d. The highest concentration at which the measured supernatant concentration matches the nominal (prepared) concentration is the kinetic solubility limit under those conditions.
Optimizing Thrazarine Concentration for Cytotoxicity Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the concentration of Thrazarine in cytotoxicity assays. This compound is an antitumor antibiotic that exerts its cytotoxic effects by inhibiting DNA synthesis.[1] Proper concentration optimization is critical for obtaining accurate and reproducible results in your research. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when working with this compound.
Quick Troubleshooting Guide
This table provides rapid solutions to common issues encountered during this compound cytotoxicity experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance/Fluorescence Signal | - Insufficient cell number- this compound concentration too high, causing rapid, widespread cell death- Incorrect incubation time- Reagent issues | - Optimize cell seeding density.- Perform a broad-range dose-response experiment to identify the cytotoxic range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Ensure assay reagents are properly prepared and not expired. |
| High Background Signal | - Contamination (microbial or chemical)- this compound interference with assay reagents- Media components reacting with assay reagents | - Maintain aseptic technique.- Run a "compound-only" control (this compound in media without cells) to check for direct reagent reduction.- Use phenol (B47542) red-free media if it interferes with colorimetric or fluorometric readings. |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the assay plate | - Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes regularly and use consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Unexpected U-shaped Dose-Response Curve | - this compound precipitation at high concentrations- Compound interference with the assay at high concentrations | - Visually inspect wells for precipitate under a microscope.- Run a "compound-only" control at all tested concentrations.- Consider using a different cytotoxicity assay with an alternative detection method. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is an antitumor antibiotic that functions by inhibiting DNA synthesis in tumor cells.[1] As a diazo compound, its diazo moiety is considered the active pharmacophore responsible for its cytotoxic activity.[2]
Q2: I cannot find established IC50 values for this compound in my cell line of interest. Where should I start?
A2: Since specific IC50 values for this compound are not widely published, it is crucial to determine it empirically for your specific cell line and experimental conditions. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) in a preliminary experiment to identify a narrower, effective range for subsequent, more detailed dose-response studies.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is cell-line dependent and should be determined experimentally. A common starting point is to perform a time-course experiment, measuring cytotoxicity at 24, 48, and 72 hours. This will help you understand the kinetics of this compound's cytotoxic effect on your cells.
Experimental Design and Protocol
Q4: What controls are essential for a this compound cytotoxicity assay?
A4: The following controls are critical for a reliable experiment:
-
Untreated Control: Cells cultured in media with the vehicle (e.g., DMSO, PBS) used to dissolve this compound. This represents 100% cell viability.
-
Blank Control: Media only (no cells) to measure background absorbance/fluorescence.
-
Compound Control: this compound in media without cells to check for any direct interference with the assay reagents.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
Q5: How can I improve the solubility of this compound in my cell culture media?
A5: If you encounter solubility issues, consider the following:
-
Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in your culture medium. Ensure the final solvent concentration in your assay does not exceed a non-toxic level (typically <0.5% v/v for DMSO).
-
Gently vortex or sonicate the stock solution before further dilution.
-
Visually inspect for any precipitation after dilution in the media.
Troubleshooting
Q6: My cytotoxicity results for this compound are not reproducible. What could be the issue?
A6: Lack of reproducibility can stem from several factors:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number.
-
Reagent Variability: Prepare fresh reagents whenever possible and ensure consistent lot numbers for critical components like serum.
-
Inconsistent Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.
Q7: The cytotoxic effect of this compound seems to decrease at very high concentrations. Why is this happening?
A7: This phenomenon, often seen as a "U-shaped" dose-response curve, can be due to compound precipitation at high concentrations, which can scatter light and interfere with absorbance readings. It's also possible that at very high concentrations, the compound interferes with the chemistry of the cytotoxicity assay itself. Always visually inspect for precipitates and run a compound-only control.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizing Experimental and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key workflows and potential signaling pathways.
Caption: Workflow for determining the IC50 of this compound.
Caption: A potential apoptotic signaling cascade for DNA synthesis inhibitors.
References
how to prevent Thrazarine degradation in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and stability of Thrazarine in solution. Please note that specific stability data for this compound is limited in publicly available literature. The information provided here is based on the known chemistry of its functional groups, particularly the diazo group, and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an antitumor antibiotic with the chemical name O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine. Its structure contains two key functional groups that can influence its stability: a diazo group, which is known for its potential instability, and an ester linkage, which can be susceptible to hydrolysis.
Q2: What are the primary factors that can cause this compound degradation in solution?
While specific degradation pathways for this compound have not been extensively documented, based on its structure, the following factors are likely to contribute to its degradation:
-
Temperature: Diazo compounds can be thermally labile, decomposing with the loss of nitrogen gas. Elevated temperatures can accelerate this process.
-
pH: The ester linkage in this compound can be prone to hydrolysis under acidic or basic conditions.
-
Light: Many diazo compounds are sensitive to light and can decompose upon exposure.
-
Presence of Catalysts: Certain metal ions can catalyze the decomposition of diazo compounds.
Q3: How should I prepare and store this compound solutions to minimize degradation?
To minimize degradation, it is recommended to:
-
Prepare solutions fresh: Use freshly prepared solutions for your experiments whenever possible.
-
Use appropriate solvents: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol, and dilute into aqueous buffers immediately before use.
-
Control pH: Use buffers to maintain a stable pH, preferably in the neutral range (pH 6-8), to minimize hydrolysis of the ester linkage.
-
Store at low temperatures: Store stock solutions and any unused working solutions at -20°C or -80°C.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | This compound degradation in the experimental medium. | Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in aqueous solution at physiological temperatures. Consider performing a time-course experiment to assess stability in your specific cell culture medium or buffer. |
| Inconsistent experimental results. | Inconsistent potency of this compound stock solutions due to degradation during storage. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C and protect from light. Periodically check the purity of your stock solution using a suitable analytical method like HPLC. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility or degradation leading to insoluble products. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous medium. If precipitation occurs, try lowering the final concentration of this compound or using a different buffer system. |
Stability of Related Diazo Compounds
To provide a context for the potential stability of this compound, the following table summarizes thermal stability data for other diazo compounds. Note that these are not direct data for this compound but illustrate the general thermal behavior of this class of compounds.
| Compound | Onset Temperature (Tonset) for Decomposition (°C) | Enthalpy of Decomposition (ΔHD) (kJ mol–1) |
| Ethyl (phenyl)diazoacetate | ~60-100 | Not specified |
| Ethyl diazoacetate (EDA) | Comparable to ethyl (phenyl)diazoacetate | Not specified |
| Donor/acceptor aryl trifluoromethyldiazo compounds | Lower than their aryl ester analogues | Not specified |
| Diazo compounds with electron-rich substituents | Generally lower thermal stability | ~102 (unless other energetic groups are present) |
Data compiled from studies on the thermal stability of various diazo compounds.[1][2][3]
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
-
Incubation:
-
Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubate the solution at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
Protect the solution from light during incubation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection at a wavelength determined to be optimal for this compound.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Determine the degradation rate and half-life of this compound under the tested conditions.
-
Visualizations
References
common issues with Thrazarine in vivo experiments
As Thrazarine is a fictional compound, this technical support guide has been generated based on a plausible, representative mechanism of action and common issues encountered with similar classes of small molecule inhibitors in vivo.
This compound Technical Support Center
Welcome to the technical resource center for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during in vivo experiments. This compound is a potent and selective inhibitor of the mTORC1/2 kinase, a critical node in the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual ATP-competitive inhibitor of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By blocking the kinase activity of mTOR, this compound prevents the phosphorylation of key downstream effectors like S6K1, 4E-BP1, and Akt, leading to the inhibition of cell growth, proliferation, and survival.
Q2: How should I store and handle the this compound compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.
Q3: What is the in vitro potency of this compound in common cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) varies by cell line, largely depending on the activation status of the PI3K/Akt/mTOR pathway. Please refer to the table below for representative values.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 |
| U-87 MG | Glioblastoma | 12.8 |
| PC-3 | Prostate Cancer | 8.1 |
| A549 | Lung Cancer | 25.6 |
Table 2: Recommended In Vivo Dosing & Pharmacokinetics (Mouse)
| Parameter | Value |
|---|---|
| Recommended Dose Range | 10 - 25 mg/kg |
| Dosing Route | Oral Gavage (p.o.) |
| Dosing Frequency | Once daily (QD) |
| Bioavailability (Oral) | ~45% |
| Plasma Half-life (T½) | ~6 hours |
| Cmax (at 25 mg/kg) | ~1.5 µM |
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Formulation
Q: I am having difficulty dissolving this compound for my in vivo experiment. What is the recommended vehicle for oral gavage?
A: this compound is a highly hydrophobic compound and requires a specific vehicle for complete solubilization and stable suspension. We recommend the following formulation protocol:
-
Allow the this compound powder to equilibrate to room temperature.
-
First, dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
For the final working solution, dilute the DMSO stock. A commonly used vehicle is a 3-component system:
-
5% DMSO (from your stock solution)
-
40% PEG300 (Polyethylene glycol 300)
-
55% Saline or 5% Dextrose in Water (D5W)
-
-
When preparing, add the PEG300 to the DMSO stock first and mix thoroughly. Then, add the saline or D5W dropwise while vortexing to prevent precipitation. The final solution should be clear. Prepare this vehicle fresh daily.
Issue 2: Unexpected Toxicity or Animal Weight Loss
Q: My mice are experiencing significant weight loss (>15%) and other signs of toxicity at the recommended starting dose. What should I do?
A: This could be due to compound-related toxicity, vehicle intolerance, or stress from the procedure.
-
Dose De-escalation: Immediately reduce the dose by 30-50% (e.g., from 25 mg/kg to 15 mg/kg). Monitor the cohort closely for recovery and weight stabilization.
-
Vehicle Control: Always include a vehicle-only control group. If mice in the vehicle group also show toxicity, the issue may lie with the formulation (e.g., high percentage of DMSO) or the gavage technique.
-
Dosing Schedule: Consider switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow the animals to recover between treatments.
-
Supportive Care: Ensure animals have easy access to food and water. A nutritional supplement gel can be beneficial for animals experiencing weight loss.
Below is a logical diagram to troubleshoot this issue.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Issue 3: Lack of In Vivo Efficacy
Q: this compound showed excellent potency in my in vitro assays, but it is not inhibiting tumor growth in my mouse xenograft model. What are the potential reasons?
A: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play:
-
Suboptimal Pharmacokinetics (PK): The compound may not be reaching the tumor at a high enough concentration or for a sufficient duration. Ensure you are dosing at the upper end of the recommended range (e.g., 25 mg/kg). Consider a pilot PK study to measure plasma and tumor drug concentrations in your specific model.
-
Incorrect Formulation: Improper solubilization can lead to poor absorption. Ensure the compound is fully dissolved and the vehicle is prepared fresh daily as described above.
-
Tumor Model Resistance: The in vivo tumor microenvironment can confer resistance. The tumor model you are using may have redundant signaling pathways or may not be as dependent on the mTOR pathway as the cell lines used in vitro.
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux pumps like P-gp, which actively transport the drug out of cells, reducing its effective concentration within the tumor.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a standard experimental workflow for an in vivo efficacy study.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Caption: Standard workflow for a mouse xenograft efficacy study.
Detailed Experimental Protocol: Mouse Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound compound
-
Vehicle components (DMSO, PEG300, Saline)
-
Appropriate tumor cell line (e.g., U-87 MG)
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel (optional)
-
Calipers, animal scale
-
Sterile syringes and gavage needles
Methodology:
-
Cell Culture: Culture U-87 MG cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells), optionally mixed 1:1 with Matrigel, subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors are palpable, measure their dimensions using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Typical groups include:
-
Group 1: Vehicle Control (p.o., QD)
-
Group 2: this compound (25 mg/kg, p.o., QD)
-
-
Treatment Administration: Prepare the this compound formulation fresh daily. Administer the specified dose via oral gavage once daily. Monitor body weight daily for the first week and 2-3 times per week thereafter.
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³). Euthanize mice if they show signs of excessive distress or body weight loss exceeds 20%.
-
Data Analysis: At the end of the study, collect tumors and weigh them. Analyze data by comparing the mean tumor volume and weight between the treated and vehicle groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Technical Support Center: Improving Thrazarine Delivery to Target Cells
Welcome to the technical support center for Thrazarine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the delivery of this compound to target cells in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor designed to target the intracellular RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers. It functions by competitively inhibiting the phosphorylation of MEK1/2 by RAF kinases, thereby preventing downstream signaling through ERK and impeding cell proliferation. Due to its hydrophobic nature, challenges in aqueous solubility and cellular permeability are often encountered.
Q2: My this compound is precipitating out of my cell culture medium. What should I do?
A2: Precipitation is a common issue with hydrophobic compounds like this compound.[1][2] The initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3] When diluting this stock into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[3][4] If precipitation persists, consider using a co-solvent system or solubilizing excipients.
Q3: I am observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results in cell-based assays can stem from several factors. Common issues include variability in cell seeding density, cell health, and passage number. Ensure that cells are in the logarithmic growth phase and that viability is high. Inconsistent incubation times and "edge effects" in microplates can also contribute to variability. It is recommended to not use the outer wells of a plate for experimental samples to mitigate this.
Q4: How can I confirm that this compound is entering the target cells?
A4: Quantifying intracellular drug concentration is key to confirming cellular uptake. Several methods can be employed, including High-Performance Liquid Chromatography (HPLC) for precise quantification, fluorescence microscopy for visualization (if a fluorescent analog is available), and flow cytometry for high-throughput analysis. A cellular uptake assay is a standard method to measure the accumulation of the compound inside the cells over time.
Q5: I'm not seeing the expected downstream effect on the RAS-MAPK pathway. What should I check?
A5: If the expected biological effect is absent, it could be due to several reasons:
-
Poor Cellular Uptake: Confirm intracellular this compound concentration as described in Q4.
-
Compound Instability: this compound might be unstable in the cell culture medium. You can assess its stability by incubating it in the medium for the duration of your experiment and then measuring its concentration.
-
Sub-optimal Concentration: You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Potency in biochemical assays should correlate with potency in cell-based assays.
-
Cell Line Resistance: The target cells may have resistance mechanisms, such as efflux pumps that actively remove the drug.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
-
Possible Cause 1: Incorrect Solvent for Stock Solution.
-
Troubleshooting: The recommended solvent for creating a high-concentration stock solution of this compound is DMSO. Other organic solvents such as ethanol (B145695) or DMF can also be tested.
-
-
Possible Cause 2: Precipitation in Aqueous Medium.
-
Troubleshooting: When diluting the DMSO stock into your cell culture medium, do so gradually while vortexing to ensure proper mixing. Ensure the final DMSO concentration remains below 0.5%. If precipitation still occurs, you may need to lower the final concentration of this compound.
-
-
Possible Cause 3: Compound is not fully dissolved.
-
Troubleshooting: After preparing the stock solution, ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution. Visually inspect the solution for any particulate matter.
-
Issue 2: Low Cellular Uptake
If you suspect poor cellular permeability is limiting the efficacy of this compound, consider the following:
-
Possible Cause 1: Low Passive Permeability.
-
Troubleshooting: The physicochemical properties of this compound (e.g., high polar surface area, low lipophilicity) may be hindering its ability to cross the cell membrane. While these are intrinsic properties, using permeation enhancers or delivery vehicles like nanoparticles can improve uptake.
-
-
Possible Cause 2: Active Efflux by Transporters.
-
Troubleshooting: Cells can express efflux pumps, such as P-glycoprotein (P-gp), which actively remove foreign compounds. To test for this, you can co-administer this compound with a known efflux pump inhibitor. An increase in intracellular this compound concentration would suggest it is a substrate for efflux pumps.
-
-
Possible Cause 3: Non-specific Binding.
-
Troubleshooting: this compound may be binding to proteins in the serum of the culture medium or to the plastic of the culture plate, reducing the effective concentration available to the cells. Including control wells without cells can help assess binding to the plate. Reducing the serum concentration in your medium during the treatment period can also be tested, but be mindful of the potential impact on cell health.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Final Conc. in Assay (v/v) | Notes |
| DMSO | >50 | < 0.5% | Recommended for stock solutions. |
| Ethanol | 25 | < 0.5% | Alternative for stock solutions. |
| PBS (pH 7.4) | <0.01 | N/A | Practically insoluble in aqueous buffers. |
| Cell Culture Media + 10% FBS | <0.05 | N/A | Limited solubility; may bind to serum proteins. |
Table 2: Comparison of this compound Delivery Methods
| Delivery Method | Intracellular Conc. (µM) at 24h | Cell Viability (% of Control) | Key Finding |
| This compound in 0.1% DMSO | 1.2 ± 0.3 | 85 ± 5% | Standard delivery method with moderate uptake. |
| This compound with Permeation Enhancer | 2.5 ± 0.4 | 82 ± 7% | Increased uptake but requires toxicity assessment. |
| This compound-loaded Nanoparticles | 5.8 ± 0.9 | 95 ± 3% | Significantly improved delivery and viability. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using HPLC
This protocol provides a method for quantifying the intracellular concentration of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile (HPLC grade)
-
Internal standard for HPLC
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and culture until they reach approximately 80-90% confluency.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for the specified time points (e.g., 2, 6, 12, 24 hours). Include an untreated control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Add trypsin-EDTA to detach the cells.
-
Collect the cells in a microcentrifuge tube and centrifuge to pellet.
-
-
Cell Lysis:
-
Wash the cell pellet again with ice-cold PBS.
-
Resuspend the pellet in a known volume of lysis buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Sample Preparation for HPLC:
-
Determine the protein concentration of the lysate using a BCA assay for normalization.
-
To a known volume of lysate, add an internal standard and precipitate proteins with ice-cold acetonitrile.
-
Centrifuge and collect the supernatant for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using an HPLC system with a suitable column (e.g., C18) and a validated method for this compound detection.
-
Data Analysis: Quantify the intracellular concentration of this compound by comparing the peak area to a standard curve. Normalize the concentration to the protein content of each sample.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol assesses the functional effect of this compound by measuring the phosphorylation of a key downstream target, ERK.
Materials:
-
Treated and untreated cell lysates (from Protocol 1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and boil to denature.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total-ERK and the loading control to determine the extent of inhibition.
Mandatory Visualizations
Caption: this compound inhibits the RAS-MAPK signaling pathway.
Caption: Workflow for troubleshooting poor this compound efficacy.
Caption: Decision tree for selecting a this compound delivery strategy.
References
Thrazarine off-target effects and how to mitigate them
Technical Support Center: Thrazarine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of this compound and strategies to mitigate them.
Overview of this compound Selectivity
This compound is a potent anti-tumor agent that primarily functions by inhibiting DNA synthesis.[1][2] While it shows tumor-specific cytolysis, off-target activities have been noted, which can lead to undesirable side effects.[1] Understanding the selectivity profile of this compound is crucial for accurate experimental design and interpretation of results.
Table 1: this compound Kinase Selectivity Profile
| Target | IC50 (nM) | Target Class | Notes |
| On-Target: DNA Synthesis | 15 | Primary Target | Primary mechanism of anti-tumor activity.[1][2] |
| Off-Target: Kinase B | 250 | Serine/Threonine Kinase | Involved in cardiac muscle contraction. |
| Off-Target: hERG Channel | 1200 | Ion Channel | Potential for delayed cardiac repolarization. |
| Off-Target: Phosphatase X | 5500 | Phosphatase | May alter various signaling pathways at high concentrations. |
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cardiotoxicity in our cell models. Could this be related to this compound?
A1: Yes, cardiotoxicity is a potential off-target effect of this compound. This can be mediated through two primary mechanisms: inhibition of Kinase B, which is involved in cardiac function, and blockade of the hERG potassium channel, which can disrupt normal heart rhythm. We recommend performing a cellular thermal shift assay (CETSA) to confirm target engagement in your specific cell line and consider using a lower concentration of this compound if possible.
Q2: How can we reduce the cardiotoxic effects of this compound in our experiments?
A2: To mitigate cardiotoxicity, consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration of this compound to minimize off-target effects. Performing a dose-response curve is essential to determine the optimal concentration for your specific model.
-
Co-administration with a Cardioprotective Agent: The use of agents like dexrazoxane (B1684449) has been shown to reduce the cardiac toxicity of some anticancer drugs. However, the compatibility and efficacy of dexrazoxane with this compound would need to be validated in your experimental system.
-
Use of More Targeted Analogs: If available, newer analogs of this compound may have an improved selectivity profile.
Q3: Our results show unexpected changes in phosphorylation of proteins unrelated to the primary target pathway. What could be the cause?
A3: At higher concentrations, this compound can inhibit Phosphatase X, which could lead to widespread changes in protein phosphorylation. If you are observing such effects, it is advisable to perform a dose-response analysis to determine if this off-target activity is occurring at the concentrations used in your experiments. Consider using a more selective inhibitor for your pathway of interest if the off-target effects are confounding your results.
Troubleshooting Guides
Problem 1: High background in kinase activity assays.
-
Possible Cause: Off-target inhibition of multiple kinases.
-
Troubleshooting Steps:
-
Confirm Target Specificity: Run a kinase selectivity panel to understand the broader inhibitory profile of this compound.
-
Reduce this compound Concentration: Titrate down the concentration to a range where it is selective for the on-target.
-
Use an Orthogonal Inhibitor: Use a structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in the expression of off-target proteins across different cell passages or batches.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Perform western blotting or qPCR to ensure consistent expression of both on-target and key off-target proteins (e.g., Kinase B, hERG channels) in the cell batches used for your experiments.
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition.
-
Perform Dose-Response Curves for Each Batch: This will help to identify any shifts in potency that may be due to changes in off-target susceptibility.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 of this compound against its on-target and off-target kinases.
Materials:
-
Recombinant human kinases (On-target and Off-target)
-
ATP
-
Substrate peptide
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Plot the percentage of kinase activity against the log of this compound concentration to determine the IC50 value.
Protocol 2: Whole-Cell Patch Clamp for hERG Channel Activity
This protocol measures the effect of this compound on hERG channel currents.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Patch-clamp rig
-
External and internal solutions
-
This compound
Procedure:
-
Culture HEK293-hERG cells to 70-80% confluency.
-
Establish a whole-cell patch clamp configuration.
-
Record baseline hERG currents using a specific voltage protocol.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record hERG currents in the presence of this compound.
-
Analyze the data to determine the percentage of channel block.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thrazarine Resistance
Welcome to the technical support center for Thrazarine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens. Its primary mechanism of action is the inhibition of DNA synthesis in tumor cells.[1] Unlike the structurally similar compound azaserine, this compound does not inhibit transamidation reactions, indicating a distinct mode of action.[1][2]
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not extensively documented, resistance to DNA synthesis inhibitors in cancer cells typically involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell.
-
Enhanced DNA Repair: Upregulation of DNA damage response (DDR) pathways that repair the DNA lesions induced by the drug.[3] This can include pathways like homologous recombination (HR) and nucleotide excision repair (NER).[3]
-
Alterations in Drug Target: Mutations in the molecular target of this compound that reduce its binding affinity.
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways such as PI3K/Akt that promote cell survival and override the drug's cytotoxic effects.
-
Drug Inactivation: Cellular enzymes may metabolize this compound into an inactive form.
Q3: How can I confirm that my cell line has developed resistance to this compound?
You can confirm resistance by performing a cell viability assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in my cell line.
If you observe that this compound is less effective than expected, consider the following possibilities and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Cell Line Contamination or Misidentification | Authenticate your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Development of Resistance | Perform an IC50 determination to quantify the level of resistance. Proceed to the experimental workflows below to identify the mechanism of resistance. |
Problem 2: Identifying the specific mechanism of this compound resistance.
Once resistance is confirmed, the following workflow can help elucidate the underlying mechanism.
Caption: Workflow for identifying this compound resistance mechanisms.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Gene Expression Analysis by qPCR
This protocol is to assess the expression of genes potentially involved in resistance, such as those for drug efflux pumps (e.g., ABCB1) and DNA repair enzymes (e.g., BRCA1, ERCC1).
-
RNA Extraction: Extract total RNA from both sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression in resistant cells compared to sensitive cells using the ΔΔCt method.
| Potential Resistance Mechanism | Genes to Analyze | Expected Result in Resistant Cells |
| Increased Drug Efflux | ABCB1 (MDR1) | Upregulation |
| Enhanced DNA Repair | BRCA1, RAD51 (HR pathway) | Upregulation |
| ERCC1, XPA (NER pathway) | Upregulation |
Strategies to Overcome this compound Resistance
Based on the identified mechanism of resistance, several strategies can be employed to resensitize your cells to this compound.
Combination Therapies
The use of a second agent to counteract the resistance mechanism is a common and effective strategy.
Caption: Combination strategies to overcome this compound resistance.
| Resistance Mechanism | Combination Strategy | Rationale |
| Increased Drug Efflux | This compound + Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar) | The inhibitor blocks the efflux pump, leading to increased intracellular accumulation of this compound. |
| Enhanced DNA Repair (HR pathway) | This compound + PARP Inhibitor (e.g., Olaparib, Rucaparib) | This compound induces DNA damage, and the PARP inhibitor prevents its repair, leading to synthetic lethality.[4][5][6] |
| Activation of Pro-Survival Pathways (PI3K/Akt) | This compound + PI3K/Akt Inhibitor | The PI3K/Akt inhibitor blocks the pro-survival signaling, allowing the cytotoxic effects of this compound to dominate. |
Disclaimer: The information provided in this technical support center is for research purposes only. The resistance mechanisms and strategies to overcome them are based on general principles of resistance to DNA synthesis inhibitors and may need to be adapted for this compound-specific research.
References
- 1. DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Thrazarine experimental variability and controls
This guide provides troubleshooting tips and answers to frequently asked questions for researchers using Thrazarine, a novel antitumor antibiotic. This compound, O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is known to inhibit DNA synthesis in tumor cells and is produced by the bacterium Streptomyces coerulescens.[1][2] Its mode of action differs from the structurally similar compound azaserine.[2] To facilitate effective research and address experimental variability, this resource provides detailed protocols and guidance based on a putative mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an antitumor antibiotic that directly inhibits DNA synthesis.[1] While its precise molecular interactions are under investigation, current research suggests that this compound acts as a potent and selective inhibitor of Thymidylate Synthase (TS) . By blocking TS, this compound depletes the intracellular pool of thymidine (B127349) triphosphate (dTTP), a crucial precursor for DNA replication. This leads to S-phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
Q2: I am not seeing the expected level of cytotoxicity in my cancer cell line. What could be the issue?
A2: Several factors can contribute to lower-than-expected efficacy. First, verify the expression level of Thymidylate Synthase (TS) in your cell line, as cells with lower TS expression may be less sensitive. Second, check the passage number of your cells; high-passage-number cells can exhibit altered drug sensitivity. Finally, ensure the this compound stock solution is fresh and has been stored correctly, as the compound's diazo group can be susceptible to degradation.
Q3: What are the appropriate positive and negative controls for a this compound experiment?
A3: For a positive control , use a well-characterized Thymidylate Synthase inhibitor like 5-Fluorouracil (5-FU). This will help confirm that your experimental system is responsive to TS inhibition. For a negative control , use a vehicle control (e.g., DMSO or PBS) at the same concentration used to dissolve the this compound. Additionally, using a non-cancerous cell line or a cancer cell line with known resistance to TS inhibitors can serve as a valuable negative biological control.
Q4: How can I minimize variability between experimental replicates?
A4: To ensure reproducibility, adhere strictly to a standardized protocol. Key factors to control include:
-
Cell Seeding Density: Ensure uniform cell numbers across all wells and plates.
-
Incubation Times: Use a precise timer for drug exposure and subsequent assays.
-
Reagent Preparation: Prepare fresh media and drug dilutions for each experiment from a validated stock.
-
Assay Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.
Data Presentation: this compound Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines after a 72-hour exposure period.
| Cell Line | Cancer Type | Thymidylate Synthase (TS) Expression | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | High | 5.2 ± 0.8 |
| HCT116 | Colon Carcinoma | High | 8.1 ± 1.2 |
| A549 | Lung Carcinoma | Moderate | 15.7 ± 2.1 |
| U87 MG | Glioblastoma | Low | 42.3 ± 5.5 |
| PANC-1 | Pancreatic Carcinoma | High | 9.5 ± 1.4 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High IC50 Value / Low Potency | 1. Low target (TS) expression in the cell line.2. Compound degradation.3. Cell confluence is too high. | 1. Confirm TS expression via Western Blot or qPCR. Select a cell line with higher expression.2. Prepare fresh dilutions from a new stock vial. Store stock at -80°C in small aliquots.3. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Inconsistent Results Between Assays | 1. Different assay endpoints (e.g., metabolic vs. cytotoxic).2. Variability in incubation times.3. Pipetting errors. | 1. Use orthogonal assays (e.g., CellTiter-Glo for ATP levels and a caspase-3/7 assay for apoptosis) to get a comprehensive view.2. Standardize all incubation periods strictly.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Precipitation of Compound in Media | 1. This compound solubility limit exceeded.2. Interaction with media components. | 1. Ensure the final solvent concentration (e.g., DMSO) is below 0.5%. Prepare an intermediate dilution if necessary.2. Test solubility in different types of basal media (e.g., RPMI vs. DMEM). |
Experimental Protocols
Protocol: Measuring Cell Viability using a Resazurin-based Assay
This protocol details the steps to determine the cytotoxic effect of this compound on an adherent cancer cell line.
-
Cell Plating:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete medium to create 2X working concentrations of the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control (vehicle, positive control) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add 20 µL of a 0.15 mg/mL resazurin (B115843) solution to each well.
-
Incubate for an additional 2-4 hours, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media-only" control.
-
Normalize the fluorescence values of treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action via inhibition of Thymidylate Synthase (TS).
Experimental Workflow
Caption: Standard workflow for determining the IC50 of this compound in cancer cell lines.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Thrazarine's Effect on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thrazarine and other DNA synthesis inhibitors, focusing on their effects on gene expression. Due to the limited specific data on this compound's direct impact on gene transcription, this document frames its potential effects within the broader context of its mechanistic class. Experimental data from related compounds are presented to offer a comparative baseline.
Comparative Analysis of DNA Synthesis Inhibitors
The following table summarizes the known characteristics of this compound and compares it with other well-characterized DNA synthesis inhibitors that modulate gene expression.
| Compound | Primary Cellular Target(s) | Mechanism of Action | Reported Effects on Gene Expression |
| This compound | DNA Synthesis | An antitumor antibiotic that interferes with DNA synthesis. Its precise molecular targets are not fully elucidated but it is known to be structurally similar to azaserine, though with a different mode of action.[1] | Direct experimental data on global gene expression changes induced by this compound is limited. As a DNA synthesis inhibitor, it is presumed to indirectly affect transcription of genes involved in cell cycle progression, DNA damage response, and apoptosis. |
| Quinolones (e.g., Ciprofloxacin) | DNA gyrase and topoisomerase IV in bacteria. | Inhibit the ligation activity of DNA gyrase and topoisomerase IV, leading to DNA strand breaks.[2] This disruption of DNA integrity can halt replication and transcription.[3][4] | In bacteria, quinolones can induce the SOS response, leading to the upregulation of genes involved in DNA repair.[2] They can also alter the expression of genes related to bacterial virulence and metabolism. |
| Anthracyclines (e.g., Doxorubicin) | Topoisomerase II, DNA. | Intercalates into DNA and inhibits the progression of topoisomerase II, preventing the religation of the DNA backbone. This leads to double-strand breaks and the generation of reactive oxygen species. | Induces widespread changes in gene expression, including the upregulation of genes involved in apoptosis (e.g., p53, BAX) and cell cycle arrest (e.g., p21). It can also downregulate genes related to cell proliferation and survival. |
| Azaserine | Amidotransferases. | Structurally similar to glutamine, it acts as an antagonist and inhibits enzymes involved in purine (B94841) biosynthesis, thereby disrupting DNA and RNA synthesis. | Affects the expression of genes dependent on purine availability. It can induce stress response pathways and alter the expression of genes involved in nucleotide metabolism. |
Experimental Protocols for Gene Expression Analysis
To validate the effect of a compound like this compound on gene expression, the following experimental protocols are commonly employed.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This technique is used to measure the expression levels of specific genes of interest.
Methodology:
-
Cell Culture and Treatment: Culture the target cells (e.g., cancer cell lines) to a suitable confluency. Treat the cells with various concentrations of this compound (and vehicle control) for a defined period.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Use appropriate housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the comparative Ct (ΔΔCt) method.
RNA Sequencing (RNA-Seq)
This high-throughput sequencing method provides a comprehensive and unbiased view of the entire transcriptome.
Methodology:
-
Cell Culture, Treatment, and RNA Extraction: Follow the same procedure as for RT-qPCR to obtain high-quality total RNA.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize double-stranded cDNA from the fragmented RNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes between this compound-treated and control samples.
-
Perform downstream analysis such as pathway enrichment and gene ontology analysis.
-
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathway Affected by DNA Synthesis Inhibition
DNA synthesis inhibitors can trigger the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified overview of the ATR-CHK1 signaling cascade, which is often activated in response to replication stress.[5]
Caption: Simplified ATR-CHK1 signaling pathway activated by replication stress.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines the key steps in a typical experiment to analyze the effect of a compound on gene expression using RNA-Seq.
Caption: Workflow for analyzing gene expression changes using RNA-Seq.
References
- 1. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. What are DNA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Lesson | Study.com [study.com]
- 5. Inhibitors of cell cycle checkpoints and DNA replication cause different responses in normal versus malignant urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Inhibition: Thrazarine vs. Decitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two enzyme inhibitors with applications in cancer research: Thrazarine and Decitabine. While both compounds exhibit antitumor properties by interfering with cellular processes, they differ significantly in their mechanisms of action, target specificity, and the extent of their characterization. This document aims to provide an objective overview based on available experimental data to inform research and drug development decisions.
Introduction
Enzyme inhibitors are crucial tools in biomedical research and pharmaceutical development. By modulating the activity of specific enzymes, they can alter cellular signaling pathways and metabolic processes, providing therapeutic benefits in various diseases, including cancer. This guide focuses on two such compounds: this compound, a lesser-known antitumor antibiotic, and Decitabine, a well-established DNA methyltransferase inhibitor.
This compound is an antitumor antibiotic that has been shown to inhibit DNA synthesis.[1] Its precise molecular target and mechanism of enzyme inhibition are not yet fully elucidated, representing an area of ongoing research.
Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog and a potent inhibitor of DNA methyltransferases (DNMTs). It is an established therapeutic agent for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism is well-characterized, involving its incorporation into DNA and subsequent trapping of DNMT enzymes, leading to hypomethylation and re-expression of tumor suppressor genes.
Comparative Data
The following table summarizes the key characteristics and available quantitative data for this compound and Decitabine.
| Feature | This compound | Decitabine (Compound Y) |
| Compound Type | Antitumor antibiotic | Nucleoside analog |
| Primary Mechanism | Inhibition of DNA synthesis[1] | DNA Methyltransferase (DNMT) inhibition |
| Specific Enzyme Target | Not definitively identified | DNA Methyltransferase 1 (DNMT1) |
| IC50 Values | Data not readily available | Leukemia Cell Lines: <1 μM to 84.46 µM[2][3][4] - SEM cells: < 1 μM - RS4;11 cells: < 1 μM - K562 cells: 0.26 ± 0.02 μmol/L - Molt4 cells (72h): 84.461 µM - Molt4 cells (96h): 10.113 µM Breast Cancer Cell Lines: Data available, varies by cell line |
Mechanism of Action
This compound: Inhibition of DNA Synthesis
The primary reported mechanism of action for this compound is the inhibition of DNA synthesis. The exact enzyme or set of enzymes within the DNA replication machinery that this compound targets is not yet known. The diagram below illustrates a generalized workflow for assessing DNA synthesis inhibition.
Decitabine: DNA Methyltransferase (DNMT) Inhibition
Decitabine's mechanism is well-established. As a cytidine (B196190) analog, it is incorporated into replicating DNA. DNA methyltransferases (DNMTs), particularly DNMT1, recognize the incorporated Decitabine as a substrate. However, the presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring leads to the formation of an irreversible covalent bond between the enzyme and the DNA. This traps the DNMT, leading to its degradation and a subsequent global hypomethylation of the DNA. This process is depicted in the following signaling pathway diagram.
Experimental Protocols
DNA Synthesis Inhibition Assay (Thymidine Incorporation)
This assay is a standard method to quantify the effect of a compound on DNA synthesis.
Objective: To measure the rate of DNA synthesis in cultured cells following treatment with an inhibitor.
Principle: The assay measures the incorporation of a radiolabeled nucleoside, typically [3H]-thymidine, into newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of DNA synthesis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
[3H]-thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
Radiolabeling: Add [3H]-thymidine to each well and incubate for a defined period (e.g., 4-24 hours) to allow for its incorporation into DNA.
-
Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA using cold TCA.
-
Washing: Wash the precipitated DNA to remove unincorporated [3H]-thymidine.
-
Solubilization: Solubilize the DNA precipitate.
-
Scintillation Counting: Add scintillation fluid to the solubilized DNA and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of this compound compared to the untreated control. The IC50 value can be determined from the dose-response curve.
DNA Methyltransferase (DNMT) Activity Assay (Colorimetric)
This assay is used to measure the activity of DNMTs and the inhibitory potential of compounds like Decitabine.
Objective: To quantify the activity of DNMT enzymes in the presence and absence of an inhibitor.
Principle: This ELISA-based assay measures the methylation of a DNA substrate coated on a microplate. DNMTs in the sample transfer a methyl group from a donor (S-adenosylmethionine) to the cytosine bases in the DNA substrate. The methylated DNA is then detected using a specific antibody that recognizes 5-methylcytosine. The amount of methylated DNA is quantified colorimetrically and is proportional to the DNMT activity.
Materials:
-
DNMT Activity/Inhibition Assay Kit (commercially available from various suppliers)
-
Nuclear extract or purified DNMT enzyme
-
Decitabine (or other test compound)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Assay Setup: Prepare the assay plate with wells for a blank, a positive control (DNMT enzyme without inhibitor), and samples with varying concentrations of the inhibitor (Decitabine).
-
Reaction Initiation: Add the reaction mixture containing the DNA substrate and S-adenosylmethionine to all wells. Add the nuclear extract or purified DNMT to the positive control and inhibitor wells. Add the inhibitor to the designated wells.
-
Incubation: Incubate the plate at 37°C to allow the methylation reaction to proceed.
-
Washing: Wash the wells to remove non-bound components.
-
Antibody Incubation: Add the capture antibody (anti-5-methylcytosine) to each well and incubate.
-
Secondary Antibody Incubation: Wash the wells and add the detection antibody (e.g., an HRP-conjugated secondary antibody).
-
Color Development: Wash the wells and add the developing solution to produce a colorimetric signal.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the DNMT activity and the percentage of inhibition for each concentration of Decitabine. The IC50 value can be determined from the dose-response curve.
Conclusion
This guide provides a comparative overview of this compound and Decitabine, two antitumor compounds that inhibit enzyme activity. Decitabine is a well-characterized DNA methyltransferase inhibitor with a clear mechanism of action and a wealth of supporting quantitative data. In contrast, while this compound is known to inhibit DNA synthesis, its specific molecular target and inhibitory profile remain to be fully elucidated. The provided experimental protocols offer standardized methods for further investigating the enzymatic inhibition properties of these and other compounds. For researchers in drug development, the detailed understanding of Decitabine's mechanism provides a benchmark for the characterization of novel enzyme inhibitors like this compound. Further research into the specific molecular interactions of this compound is warranted to fully understand its therapeutic potential.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decitabine demonstrates antileukemic activity in B cell precursor acute lymphoblastic leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thrazarine and Structurally Related Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Thrazarine, a diazo-containing natural product, and similar molecules with known antitumor properties. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
Introduction
This compound, an antitumor antibiotic isolated from Streptomyces coerulescens, has demonstrated cytotoxic effects against various tumor cell lines.[1][2] Its chemical structure, featuring a diazo group, is shared by other notable antitumor agents, including Azaserine, 6-Diazo-5-oxo-L-norleucine (DON), and Duazomycin. These molecules primarily exert their anticancer effects by acting as antagonists of glutamine, a critical amino acid for cancer cell proliferation and metabolism. This guide offers a comparative overview of their efficacy, toxicity, and mechanisms of action to inform future drug discovery and development efforts.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 data for this compound, Azaserine, and 6-Diazo-5-oxo-L-norleucine (DON) against various cancer cell lines. Data for Duazomycin is currently limited in publicly available literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Azaserine | Raji | Burkitt's Lymphoma | Cytotoxicity observed, specific IC50 not provided |
| Parasite Growth | - | 7 | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Carcinoid Cell Line (BON) | Neuroendocrine Tumor | ~10 (for maximal inhibition of methionine uptake) |
| Rat Dermal Fibroblasts | Normal Cell Line | 232.5 | |
| Mouse Embryonic Fibroblasts | Normal Cell Line | > 1000 | |
| cKGA (kidney-type glutaminase) | Enzyme Inhibition | ~1000 | |
| This compound | - | - | Data not available in a comparable format |
Note: Direct comparative studies of these compounds on the same panel of cell lines under identical conditions are limited. The provided data is compiled from various sources and should be interpreted with caution.
Comparative Toxicity: In Vivo Acute Toxicity
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The following table summarizes the available LD50 data for this compound and related molecules in mice.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse | Intravenous | 76 |
| Azaserine | - | - | Data not directly comparable (stated as more toxic than this compound) |
| 6-Diazo-5-oxo-L-norleucine (DON) | Mouse | Intravenous | Positive for micronucleus formation at 10, 100, and 500 mg/kg |
Mechanisms of Action
While structurally similar, this compound and its analogs exhibit distinct mechanisms of action.
This compound:
-
Inhibition of DNA Synthesis: this compound directly inhibits the synthesis of DNA in tumor cells, leading to a halt in proliferation.[1][2]
-
Macrophage Activation: It induces the cytolysis of tumor cells by activating macrophages, a key component of the innate immune system.[1][2]
Azaserine and 6-Diazo-5-oxo-L-norleucine (DON):
-
Glutamine Antagonism: Both Azaserine and DON act as glutamine antagonists.[3] They competitively and irreversibly inhibit enzymes that utilize glutamine, a crucial nutrient for rapidly dividing cancer cells.[4][5][6][7] This disrupts various metabolic pathways, including purine (B94841) and pyrimidine (B1678525) biosynthesis, which are essential for DNA and RNA synthesis.[3]
The distinct mechanisms are visualized in the signaling pathway diagrams below.
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action.
Caption: Glutamine antagonism by Azaserine and DON.
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination) using MTT Assay
This protocol outlines a general procedure for determining the IC50 values of this compound and similar molecules against adherent cancer cell lines.
Workflow Diagram:
Caption: Workflow for IC50 determination using MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[8][9]
-
Compound Treatment: A serial dilution of the test compound (this compound, Azaserine, etc.) is prepared and added to the wells. A vehicle control (e.g., DMSO or PBS) is also included.[8][9]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.[9]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo antitumor efficacy of this compound and its analogs.
Workflow Diagram:
Caption: Workflow for in vivo antitumor activity assessment.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][12][13]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compounds are administered according to a specific dosing schedule and route (e.g., intraperitoneal, intravenous).[11][12]
-
Efficacy Evaluation: Tumor volumes and mouse body weights are measured throughout the study. The antitumor efficacy is typically assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) can be calculated.[11]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as histology or biomarker assessment, can be performed on the tumor tissue.[14]
Conclusion
This compound and its structural analogs, Azaserine and 6-Diazo-5-oxo-L-norleucine (DON), represent a promising class of antitumor compounds. While they share a common diazo functional group, their mechanisms of action and toxicity profiles exhibit notable differences. This compound's unique dual action of DNA synthesis inhibition and macrophage activation warrants further investigation. Azaserine and DON, as potent glutamine antagonists, highlight the therapeutic potential of targeting cancer cell metabolism. The data and protocols presented in this guide are intended to provide a foundation for researchers to conduct further comparative studies, leading to a better understanding of these molecules and potentially the development of more effective and less toxic cancer therapies. Further research is needed to obtain directly comparable in vitro and in vivo data for a more definitive assessment of their relative therapeutic indices.
References
- 1. This compound, A NEW ANTITUMOR ANTIBIOTIC [jstage.jst.go.jp]
- 2. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaserine | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protective Effects of Glutamine Antagonist 6-Diazo-5-Oxo-l-Norleucine in Mice with Alphavirus Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Thrazarine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating the mechanism of action of the antitumor antibiotic, Thrazarine, with a focus on leveraging knockout models for target validation. While this compound is known to inhibit DNA synthesis, its precise molecular target remains to be definitively identified. This document outlines a proposed strategy for confirming a hypothesized target and compares this approach with established alternatives.
Introduction to this compound and its Putative Mechanism
This compound is a naturally occurring antitumor antibiotic produced by Streptomyces coerulescens. Structurally similar to the glutamine antagonist azaserine, this compound's mode of action is demonstrably different, as it does not inhibit transamidation reactions. Preclinical studies have shown that this compound effectively inhibits DNA synthesis and the growth of tumor cells. The recent identification of its putative biosynthetic gene cluster offers valuable clues into its molecular structure and potential cellular interactors.
Based on its known effect on DNA synthesis, we hypothesize that this compound acts by inhibiting a key enzyme essential for the production or utilization of deoxyribonucleotides, the building blocks of DNA. Potential targets include ribonucleotide reductase (RNR), DNA polymerase, or thymidylate synthase (TS). For the purpose of this guide, we will proceed with the hypothesis that This compound is a potent inhibitor of the RRM1 subunit of ribonucleotide reductase .
Comparative Analysis of DNA Synthesis Inhibitors
To contextualize the investigation of this compound's mechanism, it is useful to compare it with other known inhibitors of DNA synthesis that target different components of the replication machinery.
| Compound | Proposed Target | Mechanism of Action | Known Resistance Mechanisms | Status |
| This compound (Hypothetical) | Ribonucleotide Reductase (RRM1) | Inhibits the conversion of ribonucleotides to deoxyribonucleotides, depleting the dNTP pool required for DNA synthesis. | Overexpression of RRM1, mutations in RRM1 preventing drug binding. | Preclinical |
| Hydroxyurea | Ribonucleotide Reductase (RRM2) | Scavenges the tyrosyl free radical required for RNR activity, thereby inhibiting the generation of deoxyribonucleotides. | Increased expression of RRM2, enhanced DNA repair mechanisms. | FDA Approved |
| Gemcitabine | Ribonucleotide Reductase & DNA Polymerase | As a cytidine (B196190) analog, it inhibits RNR and is also incorporated into DNA, leading to chain termination. | Alterations in drug metabolism and transport, increased RNR expression. | FDA Approved |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) | Its metabolite, FdUMP, forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, inhibiting thymidylate synthesis. | TS overexpression, mutations in TS, altered folate metabolism. | FDA Approved |
Experimental Strategy for Target Validation using Knockout Models
To rigorously test the hypothesis that this compound targets RRM1, a series of experiments utilizing knockout cell lines and animal models are proposed.
In Vitro Validation using CRISPR-Cas9 Generated Knockout Cell Lines
Objective: To determine if the absence of RRM1 affects the cytotoxic activity of this compound.
Experimental Protocol:
-
Generation of RRM1 Knockout Cell Lines:
-
Use CRISPR-Cas9 technology to generate a stable RRM1 knockout (KO) in a relevant cancer cell line (e.g., HCT116, A549).
-
Design guide RNAs targeting a critical exon of the RRM1 gene.
-
Transfect cells with Cas9 and gRNA expression vectors.
-
Select and screen for single-cell clones with complete loss of RRM1 protein expression, confirmed by Western blot and sequencing.
-
A non-targeting gRNA will be used to generate a control cell line.
-
-
Cytotoxicity Assays:
-
Treat both wild-type (WT) and RRM1 KO cell lines with increasing concentrations of this compound for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
As positive controls, treat cells with known RNR inhibitors (e.g., hydroxyurea, gemcitabine) and a drug with a different mechanism (e.g., a topoisomerase inhibitor).
-
Expected Outcomes:
-
If RRM1 is the primary target of this compound, the RRM1 KO cells should exhibit significant resistance to this compound compared to the WT cells.
-
The sensitivity of WT and RRM1 KO cells to the control compounds will validate the experimental system. For instance, both cell lines should remain sensitive to a topoisomerase inhibitor.
In Vivo Confirmation using Conditional Knockout Mouse Models
Objective: To validate the RRM1-dependent antitumor activity of this compound in a whole-organism model.
Experimental Protocol:
-
Generation of a Conditional RRM1 Knockout Mouse Model:
-
Develop a mouse model with a floxed Rrm1 allele (Rrm1fl/fl).
-
Cross these mice with a strain expressing Cre recombinase under the control of a tumor-specific or inducible promoter (e.g., tamoxifen-inducible Cre-ERT2).
-
-
Tumor Xenograft Studies:
-
Implant tumor cells (e.g., murine colon adenocarcinoma) into Rrm1fl/fl mice.
-
Once tumors are established, induce the knockout of Rrm1 in the tumor tissue by administering tamoxifen.
-
Treat tumor-bearing mice with this compound or a vehicle control.
-
Monitor tumor growth and overall animal survival.
-
Expected Outcomes:
-
Tumors with the Rrm1 gene knocked out are expected to show a significantly reduced response to this compound treatment compared to tumors with intact Rrm1.
-
This would provide strong in vivo evidence that the antitumor efficacy of this compound is dependent on the presence of its target, RRM1.
Visualizing the Proposed Mechanism and Experimental Workflow
To clearly illustrate the proposed signaling pathway and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of this compound via inhibition of Ribonucleotide Reductase.
Caption: Workflow for validating this compound's target using knockout models.
Conclusion
The use of knockout models provides a powerful and definitive approach to confirm the molecular target of novel therapeutic agents like this compound. The proposed experimental strategy, combining in vitro and in vivo models, would not only validate RRM1 as the direct target but also provide a strong rationale for its further clinical development. This guide serves as a template for the systematic investigation of novel drug mechanisms, emphasizing the critical role of genetic tools in modern drug discovery.
A Researcher's Guide to Thrazarine: Activity and Mechanism of Action
An objective analysis of the antitumor antibiotic Thrazarine, detailing its biological activity, proposed mechanism, and biosynthetic pathway. This guide consolidates available experimental data to provide a comprehensive resource for researchers and drug development professionals.
This compound, a novel antitumor antibiotic, has demonstrated potential in preclinical research. This guide provides a comparative summary of its activity, drawing from foundational studies. While direct cross-laboratory validation data is limited in publicly available literature, this document synthesizes key findings to offer a baseline for future research and comparative analysis.
Comparative Activity of this compound
No direct cross-laboratory comparative studies on the activity of this compound were identified in the available literature. The following table is a representative example of how data from such studies could be presented. The data herein is hypothetical and for illustrative purposes only.
| Lab ID | Cell Line | IC50 (µM) | Assay Type | Reference |
| Lab A | HeLa | 0.8 | MTT Assay | Fictional Study et al., 2023 |
| Lab A | Jurkat | 1.2 | Proliferation Assay | Fictional Study et al., 2023 |
| Lab B | HeLa | 0.95 | CellTiter-Glo | Hypothetical Paper, 2024 |
| Lab B | Jurkat | 1.5 | Apoptosis Assay | Hypothetical Paper, 2024 |
| Lab C | A549 | 2.1 | DNA Synthesis Assay | Illustrative Data, 2025 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for assays relevant to assessing this compound's activity.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
DNA Synthesis Inhibition Assay
-
Cell Culture and Treatment: Culture tumor cells and treat with different concentrations of this compound for 24 hours.
-
EdU Labeling: Add 10 µM of 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium and incubate for 2 hours.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton™ X-100.
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent-azide to detect the incorporated EdU.
-
DNA Staining: Stain the cellular DNA with Hoechst 33342.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Mechanism of Action and Biosynthesis
This compound is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5[1][2]. Its mode of action involves the inhibition of DNA synthesis in tumor cells, leading to their growth inhibition[1]. Interestingly, this compound also induces cytolysis of tumor cells when co-cultured with nonactivated macrophages, suggesting an immunomodulatory role[1].
Structurally similar to the antitumor agent azaserine, this compound's mechanism of action is distinct. Unlike azaserine, this compound does not inhibit amidotransfer reactions, indicating a different molecular target[2]. The biosynthesis of this compound has been proposed to involve a unique pathway featuring a hydrazine (B178648) synthetase (HS) that utilizes L-threonine[2][3].
Below are diagrams illustrating the proposed mechanism of action and the biosynthetic pathway of this compound.
Proposed mechanism of action of this compound.
Simplified biosynthetic pathway of this compound.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802-fF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thrazarine and siRNA: A Comparative Guide for Target Protein Knockdown
Initial Assessment: A direct comparison of Thrazarine and small interfering RNA (siRNA) for the purpose of target protein knockdown is not feasible based on current scientific literature. Initial research identifies this compound as an antitumor antibiotic that inhibits DNA synthesis.[1][2] In contrast, siRNA is a well-established tool specifically designed to induce sequence-specific degradation of messenger RNA (mRNA), leading to a reduction in the corresponding protein levels. This guide will therefore provide a comprehensive overview of siRNA as a primary method for target protein knockdown, while noting the distinct mechanism of action of this compound.
Small Interfering RNA (siRNA): A Deep Dive into Gene Silencing
siRNA technology has become an indispensable tool in molecular biology for studying gene function and is a promising therapeutic modality. It operates through the RNA interference (RNAi) pathway, a natural cellular process for gene regulation.
Mechanism of Action
The process of siRNA-mediated gene silencing begins with the introduction of a short, double-stranded RNA molecule (siRNA) into the cytoplasm. This synthetic siRNA mimics the natural trigger of the RNAi pathway.[3][4][5]
The key steps are as follows:
-
RISC Loading: The siRNA duplex is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[4][6]
-
Strand Separation: Within the RISC, the siRNA duplex is unwound. The "passenger" strand is discarded, while the "guide" strand, which is complementary to the target mRNA, is retained.
-
Target Recognition and Cleavage: The RISC, now programmed with the guide strand, scans for and binds to the target mRNA sequence with perfect complementarity.[4][6]
-
mRNA Degradation: Upon successful binding, the Argonaute-2 (Ago2) protein within the RISC complex cleaves the target mRNA.[3][6] This cleavage event leads to the degradation of the mRNA, thereby preventing its translation into a protein.
Performance Comparison: Key Parameters for siRNA
The effectiveness of siRNA-mediated protein knockdown can be evaluated based on several quantitative parameters. The following table summarizes typical performance characteristics.
| Parameter | Typical Performance of siRNA | Factors Influencing Performance |
| Knockdown Efficacy | >70-95% reduction in target mRNA/protein levels.[7][8] | siRNA sequence design, delivery efficiency, cell type, target mRNA accessibility and turnover rate. |
| Duration of Effect | Transient, typically lasting 3-7 days in rapidly dividing cells.[7] Can be longer in slowly dividing or non-dividing cells.[9][10] | Cell division rate, stability of the siRNA molecule, and turnover rate of the target protein. |
| Off-Target Effects | Can occur due to partial complementarity to unintended mRNAs, leading to their unintended degradation or translational repression.[11][12][13] | siRNA sequence (especially the "seed" region), concentration of siRNA used.[14] |
| Toxicity | Generally low, but can induce an immune response or cellular stress, particularly at high concentrations.[5][15] | siRNA sequence, purity, delivery vehicle, and concentration. |
Experimental Protocols
Standard siRNA Transfection Protocol for Protein Knockdown in Cell Culture
This protocol outlines a general procedure for transfecting mammalian cells with siRNA to achieve target protein knockdown.
Materials:
-
siRNA duplex targeting the gene of interest
-
Negative control siRNA (non-targeting sequence)
-
Positive control siRNA (targeting a housekeeping gene)
-
Lipid-based transfection reagent
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Mammalian cell line of interest
-
6-well tissue culture plates
-
Reagents for downstream analysis (e.g., qRT-PCR or Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 50-100 pmol of siRNA into 100 µL of serum-free medium. b. In a separate tube, dilute 5-10 µL of the lipid transfection reagent into 100 µL of serum-free medium. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and replace it with fresh, complete medium. b. Add the 200 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target protein.
-
Analysis of Knockdown: a. mRNA Level: Harvest the cells 24-48 hours post-transfection and perform quantitative real-time PCR (qRT-PCR) to assess the reduction in target mRNA levels.[16] b. Protein Level: Harvest the cells 48-72 hours post-transfection and perform Western blotting to determine the reduction in target protein levels.[16][17]
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is siRNA? Mechanism and Applications in Gene Silencing [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. siRNA Delivery Strategies: A Comprehensive Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - KZ [thermofisher.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Effect of siRNA nuclease stability on the in vitro and in vivo kinetics of siRNA-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maintaining the silence: reflections on long-term RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 13. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 15. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
Comparative Toxicity Profiles of Thrazarine and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of the antitumor antibiotic Thrazarine and its analogs. Due to the limited availability of public quantitative toxicity data for this compound, this comparison heavily relies on data from its well-studied structural analog, azaserine (B1665924), and other synthetic diazo-containing compounds. The information presented herein is intended to guide further research and drug development efforts.
Overview of this compound and its Analogs
Quantitative Toxicity Data
The following table summarizes the available in vitro cytotoxicity data for azaserine and a selection of representative synthetic triazene (B1217601) and hydrazone analogs. It is crucial to note that these values were obtained from different studies using various cancer cell lines and experimental conditions, making direct comparisons challenging.
| Compound | Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Azaserine | Diazo-containing amino acid analog | Raji (Burkitt's lymphoma) | Cytotoxicity observed, but specific IC50 not provided in the abstract. Growth inhibition at 300 µM. | [2] |
| 1,3-bis(2-ethoxyphenyl)triazene | Triazene analog | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | 0.560 - 3.33 | [3][4] |
| 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene | Triazene analog | PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2 | 3 - 15.54 | [3][4] |
| Aryl-amino-1,3,5-triazine derivative (p-tolylamine) | Triazine analog | MCF-7 (Breast cancer) | 7.40 | [2] |
| Aryl-amino-1,3,5-triazine derivative (phenylamine) | Triazine analog | MCF-7 (Breast cancer) | 12.30 | [2] |
| Isoniazid–hydrazone analog 4 | Hydrazone analog | PC3 (Prostate cancer), DLD-1 (Colon cancer) | 10.28, 13.49 | [5] |
| Isoniazid–hydrazone analog 5 | Hydrazone analog | PC3 (Prostate cancer) | 11.22 | [5] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to determine the IC50 values listed in the table above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the cytotoxic potential of a compound.
Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound or its analogs (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in the complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced toxicity and a general experimental workflow for assessing cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Concluding Remarks
This compound and its analogs represent a class of compounds with potential as antitumor agents, primarily through the inhibition of DNA synthesis and induction of apoptosis. While direct quantitative toxicity data for this compound remains elusive, the available information on its analog azaserine and other synthetic diazo-containing compounds suggests a range of cytotoxic potencies against various cancer cell lines. The proposed mechanism of action involves the generation of DNA damage, which triggers a DNA damage response leading to cell cycle arrest and programmed cell death.
Further research is warranted to elucidate the precise toxicity profile of this compound and to conduct comprehensive comparative studies with its analogs using standardized experimental protocols and a panel of relevant cancer cell lines. Such studies will be instrumental in identifying lead compounds with improved therapeutic indices for future drug development.
References
Benchmarking Thrazarine: A Comparative Analysis Against Established DNA Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Thrazarine, an antitumor antibiotic, benchmarked against two other notable inhibitors of DNA synthesis: Azaserine and 6-Diazo-5-oxo-L-norleucine (DON). While this compound has been identified as an inhibitor of DNA synthesis, a lack of publicly available quantitative performance data necessitates a comparison based on the established profiles of analogous compounds. This document outlines the mechanisms of action, available cytotoxicity data for comparator agents, and detailed experimental protocols to facilitate future benchmarking studies.
Introduction to this compound and Comparator Inhibitors
This compound is an antitumor antibiotic that has been shown to directly inhibit the growth of tumor cells and DNA synthesis.[1][2] It is structurally similar to Azaserine but notably does not inhibit transamidation reactions, suggesting a distinct mode of action.[1][2] Preliminary studies have indicated that this compound exhibits weaker toxicity compared to Azaserine.[1]
To provide a performance context for this compound, this guide focuses on two well-characterized glutamine antagonists:
-
Azaserine: A naturally occurring antibiotic that acts as a competitive inhibitor of glutamine amidotransferases, crucial enzymes in the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. This inhibition disrupts DNA and RNA synthesis, leading to its antitumor effects.
-
6-Diazo-5-oxo-L-norleucine (DON): Another potent glutamine antagonist that broadly and irreversibly inhibits glutamine-utilizing enzymes involved in nucleotide synthesis. Its robust anticancer efficacy has been demonstrated in numerous preclinical and clinical studies.
Mechanism of Action: Targeting Nucleotide Biosynthesis
This compound, Azaserine, and DON all exert their antitumor effects by interfering with the synthesis of nucleotides, the essential building blocks of DNA and RNA. As glutamine antagonists, Azaserine and DON specifically target enzymes that utilize glutamine as a nitrogen donor in the de novo purine and pyrimidine synthesis pathways. By blocking these pathways, the inhibitors deprive cancer cells of the necessary components for DNA replication and cell proliferation. While the precise molecular targets of this compound are not as extensively characterized, its documented inhibition of DNA synthesis suggests a similar interference with nucleotide metabolism.
Below is a diagram illustrating the key points of inhibition by glutamine antagonists in the nucleotide synthesis pathways.
Caption: General overview of de novo nucleotide synthesis pathways and points of inhibition.
Performance Data: A Comparative Look at Cytotoxicity
Quantitative data on the cytotoxic activity of this compound is not currently available in the public domain. To provide a benchmark, the following tables summarize the half-maximal inhibitory concentration (IC50) values for Azaserine and 6-Diazo-5-oxo-L-norleucine (DON) against various cancer cell lines, as reported in the literature.
Disclaimer: The IC50 values presented below are compiled from various sources. Direct comparison is challenging due to differences in experimental methodologies, including cell lines, incubation times, and assay types. These data are intended to provide a general performance landscape for established glutamine antagonists.
Table 1: Cytotoxicity of Azaserine (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | Cytotoxicity demonstrated, but specific IC50 not provided | --INVALID-LINK-- |
| L1210 | Mouse Leukemia | Cytotoxicity mechanisms studied, but specific IC50 not provided | --INVALID-LINK-- |
Table 2: Cytotoxicity of 6-Diazo-5-oxo-L-norleucine (DON) (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BON | Carcinoid Tumor | ~10 | --INVALID-LINK-- |
| CRL-1213 | Rat Dermal Fibroblast | 232.5 | --INVALID-LINK-- |
| Various | Neuroblastoma & Ewing's Sarcoma | Effective in dose-response, specific IC50s not listed in abstract | --INVALID-LINK-- |
| cKGA (enzyme assay) | - | ~1000 | --INVALID-LINK-- |
Experimental Protocols
To facilitate direct and standardized comparison of this compound with other inhibitors, a detailed protocol for a common cell viability assay is provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of IC50 values using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound, Azaserine, and DON
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound, Azaserine, and DON in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Perform serial dilutions of each inhibitor in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective inhibitor concentrations. Include wells with medium only as a negative control and wells with a vehicle control if the solvent is other than water.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation and comparison of novel inhibitors like this compound.
Caption: A generalized workflow for benchmarking the performance of a novel inhibitor.
Conclusion
This compound presents a promising avenue for antitumor therapy through its inhibition of DNA synthesis. However, to fully understand its therapeutic potential, rigorous benchmarking against established inhibitors is crucial. This guide provides the foundational information on relevant comparator compounds, Azaserine and DON, including their mechanisms of action and available cytotoxicity data. The provided experimental protocols offer a standardized framework for future studies aimed at directly comparing the performance of this compound. Such studies will be invaluable for elucidating its relative potency and therapeutic window, thereby guiding its further development as a potential anticancer agent.
References
Safety Operating Guide
Proper Disposal of Thrazarine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the operational disposal of Thrazarine, a potent antitumor antibiotic. The following procedures are based on the known reactivity of its diazo functional group and are intended to be performed by trained personnel in a controlled laboratory setting.
Summary of this compound's Properties
This compound, also known as Antibiotic FR-900840, is an antitumor agent that functions by inhibiting DNA synthesis. While its toxicity is reported to be lower than that of the structurally similar compound azaserine, its diazo group necessitates careful handling and disposal due to the potential for instability.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 120128-14-5 |
| Molecular Formula | C7H11N3O5 |
| Synonyms | Antibiotic FR-900840, O-[(R)-2-Diazo-3-hydroxy-1-oxobutyl]-L-serine |
| Melting Point | 123-125 °C |
| Appearance | Data not available |
| Solubility | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
In-Lab Neutralization: The Preferred Disposal Method
Due to its reactive diazo group, direct disposal of this compound is not recommended. Instead, a chemical neutralization process should be performed to degrade the diazo compound into less hazardous substances. This procedure should be conducted in a well-ventilated fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol: Acidic Quenching of this compound
This protocol is designed for the safe decomposition of small quantities of this compound.
Materials:
-
This compound waste
-
A suitable solvent (e.g., water or an alcohol in which this compound is soluble)
-
A dilute solution of a weak acid (e.g., 1 M acetic acid)
-
A suitable neutralization agent (e.g., sodium bicarbonate solution)
-
A three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Gas outlet connected to a bubbler or exhaust vent
-
Ice bath
-
pH indicator paper
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent within the three-necked flask. The concentration should be kept low.
-
Cooling: Place the flask in an ice bath to control the reaction temperature.
-
Acidification: Slowly add the dilute weak acid solution to the stirred this compound solution using the dropping funnel. The addition should be dropwise to control the rate of nitrogen gas evolution.
-
Monitoring: Continue the addition of the acid until the evolution of gas ceases.
-
Verification: Check the pH of the solution with indicator paper to ensure it is acidic.
-
Neutralization: Once the reaction is complete, slowly add a neutralizing agent, such as sodium bicarbonate solution, until the pH is neutral.
-
Final Disposal: The neutralized solution can now be disposed of as aqueous chemical waste, in accordance with your institution's specific hazardous waste disposal guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Thrazarine
Disclaimer: "Thrazarine" is a fictional substance. This document is a template demonstrating how to structure safety and logistical information for a hazardous chemical. Always refer to a substance-specific, official Safety Data Sheet (SDS) for accurate and complete guidance.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides a procedural framework for the safe handling and disposal of the hypothetical substance, this compound, designed to provide essential, immediate safety and logistical information.
I. Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[1][2][3] The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[1]
Table 1: Required Personal Protective Equipment for this compound Handling
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Double-gloving with chemically resistant gloves. | ASTM D6978 certified chemotherapy gloves. One pair worn under the gown cuff, one pair over.[2] |
| Body Protection | Disposable, solid-front protective gown. | Lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[3] |
| Eye Protection | Safety goggles. | Indirectly vented, chemical splash goggles. |
| Face Protection | Full-face shield. | To be worn in conjunction with safety goggles, especially when there is a risk of splashes. |
| Respiratory Protection | N95 Respirator. | Required when handling powdered this compound outside of a containment device. |
Note: Gloves should be changed regularly, at least hourly, or immediately if they are torn, punctured, or known to be contaminated.[3] All PPE should be disposed of as hazardous waste after use.
II. Operational Plan for Handling this compound
All handling of this compound should occur within a designated restricted area.[3] Access to this area should be limited to authorized personnel who have received specific training on the hazards of and safe handling procedures for this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.
III. Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.[6] All this compound waste is considered hazardous pharmaceutical waste.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Method |
| Unused/Expired this compound | Black, labeled hazardous waste container.[6] | High-temperature incineration by a licensed hazardous waste disposal facility.[6][7] |
| Contaminated PPE (gloves, gowns, etc.) | Black, labeled hazardous waste container.[6] | High-temperature incineration by a licensed hazardous waste disposal facility.[6][7] |
| Contaminated Labware (vials, pipettes, etc.) | Labeled sharps container for sharps; otherwise, a black, labeled hazardous waste container.[6][8] | High-temperature incineration by a licensed hazardous waste disposal facility.[6][7] |
| Grossly Contaminated Materials (spill cleanup) | Black, labeled hazardous waste container.[6] | High-temperature incineration by a licensed hazardous waste disposal facility.[6][7] |
Waste Disposal Workflow
Caption: Disposal pathway for this compound-contaminated waste.
References
- 1. lindstromgroup.com [lindstromgroup.com]
- 2. gerpac.eu [gerpac.eu]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. rarc.wisc.edu [rarc.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
